TUG-499
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H11Cl2NO2 |
|---|---|
分子量 |
320.2 g/mol |
IUPAC 名称 |
3-[4-[2-(2,6-dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H11Cl2NO2/c17-14-9-13(10-15(18)19-14)6-5-11-1-3-12(4-2-11)7-8-16(20)21/h1-4,9-10H,7-8H2,(H,20,21) |
InChI 键 |
GCWBKYDSSJIRNJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCC(=O)O)C#CC2=CC(=NC(=C2)Cl)Cl |
产品来源 |
United States |
Foundational & Exploratory
TUG-499: An In-Depth Technical Guide on its Core Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the mechanism of action for TUG-499, a selective agonist for the Free Fatty Acid Receptor 1 (FFAR1). The information presented is synthesized from publicly available pharmacological data.
Introduction to this compound and its Molecular Target
This compound is a small molecule compound identified as a selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40)[1][2]. FFAR1 is a G protein-coupled receptor (GPCR) that is predominantly expressed in pancreatic β-cells. It is also found in enteroendocrine cells, immune cells, and the brain. The endogenous ligands for FFAR1 are medium to long-chain free fatty acids (FFAs).
The activation of FFAR1 by FFAs is known to potentiate glucose-stimulated insulin secretion (GSIS). This has made FFAR1 an attractive therapeutic target for type 2 diabetes, as its glucose-dependent action minimizes the risk of hypoglycemia. This compound, as a synthetic agonist, offers a tool for studying the pharmacology of FFAR1 and holds potential for therapeutic development[2].
Core Mechanism of Action: FFAR1-Mediated Signaling
The primary mechanism of action of this compound involves binding to and activating FFAR1, which initiates a cascade of intracellular signaling events. This process is primarily mediated through the coupling of FFAR1 to the Gαq/11 subunit of heterotrimeric G proteins.
The key steps in the signaling pathway are as follows:
-
Receptor Binding and Activation: this compound binds to the orthosteric site of the FFAR1 receptor on the cell surface. This induces a conformational change in the receptor.
-
Gαq/11 Protein Coupling: The activated FFAR1 receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq/11 subunit dissociates and activates phospholipase C-beta (PLCβ).
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This triggers the release of stored calcium (Ca2+) from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration.
-
Potentiation of Insulin Exocytosis: In pancreatic β-cells, this rise in intracellular calcium, in the context of elevated glucose levels, augments the exocytosis of insulin-containing granules, resulting in enhanced insulin secretion.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in vitro. The following table summarizes the key quantitative data available.
| Parameter | Value | Description | Source |
| Target | FFAR1 (GPR40) | The primary molecular target of this compound. | [1][2] |
| pEC50 | 7.39 | The negative logarithm of the molar concentration that produces 50% of the maximum response. This corresponds to an EC50 in the nanomolar range, indicating high potency. | [2] |
| Selectivity | >100-fold | This compound exhibits over 100-fold selectivity for FFAR1 compared to the related receptors FFA2, FFA3, and the nuclear receptor PPARγ. | [2] |
Experimental Protocols
The characterization of this compound's mechanism of action would typically involve the following experimental methodologies.
4.1. Calcium Mobilization Assay
-
Objective: To quantify the agonist-induced increase in intracellular calcium concentration via FFAR1 activation.
-
Methodology:
-
Cell Culture: HEK293 or CHO cells stably transfected with and expressing human FFAR1 are seeded in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution.
-
Compound Addition: A baseline fluorescence is measured before the automated addition of varying concentrations of this compound.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
-
4.2. In Vitro Insulin Secretion Assay
-
Objective: To measure the effect of this compound on glucose-stimulated insulin secretion from pancreatic β-cells.
-
Methodology:
-
Cell Culture: A pancreatic β-cell line (e.g., INS-1E or MIN6) is cultured to confluence.
-
Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., 2.5 mM glucose) to establish a basal state of insulin secretion.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing low, medium, or high concentrations of glucose (e.g., 2.5 mM, 5.6 mM, and 16.7 mM) with and without various concentrations of this compound.
-
Sample Collection: After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.
-
Quantification: The concentration of insulin in the supernatant is measured using a commercially available ELISA or radioimmunoassay (RIA) kit.
-
Data Analysis: The amount of secreted insulin is normalized to the total protein content or cell number and plotted to assess the glucose-dependent effects of this compound.
-
Visualizations
This compound-Mediated FFAR1 Signaling Pathway
Caption: this compound activates FFAR1, leading to Gαq/11-PLCβ signaling and calcium mobilization.
Experimental Workflow for this compound Characterization
Caption: Logical workflow for the pharmacological characterization of this compound.
References
The Discovery and Synthesis of TUG-499: A Selective FFAR1 Agonist
A deep dive into the discovery, synthetic pathways, and pharmacological characterization of TUG-499, a potent and selective agonist of Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40. This document provides a technical guide for researchers, scientists, and drug development professionals, detailing the methodologies behind its creation and evaluation.
This compound, identified as a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFAR1/GPR40), has emerged from a focused effort to develop therapeutic agents for type 2 diabetes. This technical guide outlines the discovery, synthesis, and pharmacological characterization of this novel compound, providing a comprehensive resource for the scientific community.
Discovery and Rationale
This compound was developed as part of a research program aimed at creating FFAR1 agonists with improved physicochemical and pharmacokinetic properties. The discovery was first detailed in a 2011 publication in the Journal of Medicinal Chemistry by a team of researchers led by Elisabeth Christiansen. The core strategy involved the modification of a known series of 4-phenethynyldihydrocinnamic acid derivatives.
The rationale behind targeting FFAR1 lies in its role in glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. Activation of FFAR1 by fatty acids enhances the release of insulin in the presence of elevated glucose levels, making it an attractive target for the treatment of type 2 diabetes with a potentially lower risk of hypoglycemia compared to other insulin secretagogues. The research sought to develop agonists with reduced lipophilicity and improved drug-like properties. This compound, a chloro-substituted pyridine alkyne, was a key compound that emerged from these efforts.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₁Cl₂NO₂ |
| Molecular Weight | 320.17 g/mol |
| Appearance | Solid |
Pharmacological Data
This compound exhibits high potency and selectivity for the human FFAR1 receptor.
| Parameter | Value | Description |
| pEC₅₀ | 7.39 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. |
| Selectivity | >100-fold | Exhibits over 100-fold selectivity for FFAR1 over related receptors such as FFA2 and FFA3, as well as the nuclear receptor PPARγ. |
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a detailed protocol based on the published literature.
Experimental Protocol: Synthesis of this compound
Materials:
-
Starting materials and reagents to be sourced from commercial suppliers.
-
Anhydrous solvents (e.g., THF, DMF).
-
Inert atmosphere (e.g., nitrogen or argon).
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Procedure:
The synthesis of this compound, referred to as compound 37 in the primary literature, involves a Sonogashira coupling reaction as a key step.
Step 1: Synthesis of the Pyridine Alkyne Intermediate A suitable protected chloro-substituted pyridine derivative is reacted with a terminal alkyne under Sonogashira coupling conditions. This typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent like THF.
Step 2: Coupling with the Phenylpropanoic Acid Moiety The resulting pyridine alkyne is then coupled with a protected form of 3-(4-iodophenyl)propanoic acid, again using a Sonogashira coupling reaction.
Step 3: Deprotection The final step involves the deprotection of the carboxylic acid group to yield this compound.
Purification: The final compound is purified by column chromatography on silica gel, followed by recrystallization or precipitation to obtain a high-purity solid.
Characterization: The structure and purity of the synthesized this compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Characterization
The pharmacological activity of this compound was assessed through a series of in vitro assays.
Experimental Protocol: Calcium Mobilization Assay
This assay measures the ability of a compound to activate FFAR1, which is a Gq-coupled receptor, leading to an increase in intracellular calcium levels.
Cell Line:
-
HEK293 cells stably expressing the human FFAR1 receptor.
Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
A baseline fluorescence reading is taken.
-
This compound at various concentrations is added to the wells.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
The EC₅₀ value is calculated from the dose-response curve.
Experimental Protocol: Insulin Secretion Assay
This assay determines the effect of this compound on glucose-stimulated insulin secretion in a pancreatic β-cell line.
Cell Line:
-
INS-1E rat insulinoma cell line.
Procedure:
-
INS-1E cells are cultured under standard conditions.
-
The cells are pre-incubated in a low-glucose buffer.
-
The buffer is then replaced with a high-glucose buffer containing different concentrations of this compound.
-
After a defined incubation period, the supernatant is collected.
-
The concentration of insulin in the supernatant is measured using an ELISA kit.
-
The results are analyzed to determine the effect of this compound on insulin secretion in the presence of high glucose.
Signaling Pathway
This compound activates the FFAR1 receptor, which primarily signals through the Gαq protein pathway.
Experimental Workflow
The discovery and characterization of this compound followed a structured workflow.
This guide provides a comprehensive overview of the discovery and synthesis of this compound. The detailed protocols and data presented herein are intended to facilitate further research and development in the field of FFAR1 agonists for the treatment of metabolic diseases.
TUG-499: A Technical Guide to its Biological Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of TUG-499, a selective agonist for the Free Fatty Acid Receptor 1 (FFAR1). It details the compound's biological target, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Executive Summary
This compound is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), a G protein-coupled receptor also known as GPR40.[1][2] FFAR1 is a promising therapeutic target for type 2 diabetes due to its role in enhancing glucose-stimulated insulin secretion from pancreatic β-cells.[3][4] this compound exhibits high selectivity for FFAR1 over other related receptors, making it a valuable tool for studying the physiological and pathological roles of this receptor.[1] This guide consolidates the available technical data on this compound to support further research and development efforts.
Quantitative Data
The following tables summarize the reported in vitro pharmacological and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Table 2.1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Notes |
| pEC50 | Human | 7.39 | Potency measured in a functional assay on recombinant human FFAR1 receptors.[1] |
| Selectivity | - | >100-fold | Selective over related free fatty acid receptors (FFA2, FFA3) and the nuclear receptor PPARγ.[1] |
Table 2.2: In Vitro ADME Profile of this compound
| Assay | Result | Notes |
| Chemical Stability | High | Indicates good stability for experimental use.[1] |
| CYP Enzyme Inhibition | No inhibition | Tested against a selection of cytochrome P450 enzymes.[1] |
| P-glycoprotein (P-gp) Inhibition | No inhibition | Suggests low potential for P-gp mediated drug-drug interactions.[1] |
| Caco-2 Permeability | Excellent | Indicates high potential for oral absorption.[1] |
FFAR1 Signaling Pathway
Activation of FFAR1 by this compound initiates a signaling cascade primarily through the Gαq subunit of the heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Activated PKC can then phosphorylate downstream targets, including components of the MAPK/ERK pathway, such as ERK1/2.
References
TUG-499 chemical structure and properties
An In-Depth Technical Guide to TUG-499 Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and selective synthetic agonist for the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3][4] Its ability to enhance glucose-stimulated insulin secretion has positioned it as a significant research tool for the study of type 2 diabetes.[1][5][6] This document provides a comprehensive overview of the chemical structure, pharmacological properties, and in vitro characteristics of this compound, based on available scientific literature.
Chemical Structure and Properties
This compound is a small molecule characterized by a dichloropyridine ring linked to a phenylpropanoic acid moiety via an ethynyl bridge.[5] This structure is central to its agonist activity at the FFAR1 receptor.
Table 2.1: Chemical and Physical Properties of this compound
| Property | Value | Citation(s) |
| IUPAC Name | 3-(4-((2,6-dichloropyridin-4-yl)ethynyl)phenyl)propanoic acid | |
| Molecular Formula | C₁₆H₁₁Cl₂NO₂ | [7][8] |
| Molecular Weight | 320.17 g/mol | [7][8][9] |
| Physical Form | Solid, white to off-white powder | [7][8] |
| InChI Key | GCWBKYDSSJIRNJ-UHFFFAOYSA-N | [8] |
| CAS Number | 1206629-08-4 | [8][9] |
Pharmacology
Mechanism of Action
This compound functions as a selective agonist for FFAR1 (GPR40), a G protein-coupled receptor predominantly expressed on pancreatic β-cells and enteroendocrine cells.[1][10][11] The activation of FFAR1 by agonists like this compound enhances glucose-stimulated insulin secretion (GSIS).[6][12] This glucose-dependent activity is a key therapeutic advantage, as it minimizes the risk of hypoglycemia that can be associated with other insulin secretagogues.[6] FFAR1 is known to couple primarily through the Gαq signaling pathway, though some synthetic agonists have been shown to also signal via Gαs.[11]
Potency and Selectivity
This compound is characterized by its high potency and selectivity for the FFAR1 receptor.
Table 3.1: Pharmacological Activity of this compound
| Parameter | Value | Description | Citation(s) |
| pEC₅₀ | 7.39 | The negative logarithm of the molar concentration producing 50% of the maximum possible response. | [1][2][3][4] |
| Selectivity | >100-fold over FFAR2, FFAR3, and PPARγ | Demonstrates high specificity for the target receptor compared to related receptors. | [1][2][3][4] |
Signaling Pathway
Activation of FFAR1 by this compound initiates a downstream signaling cascade. The primary pathway involves the Gαq protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation in intracellular Ca²⁺ is a critical step that potentiates the exocytosis of insulin-containing granules from pancreatic β-cells in the presence of elevated glucose. Some synthetic FFAR1 agonists have also been observed to couple to Gαs, which would activate adenylyl cyclase, increase cyclic AMP (cAMP), and further amplify the insulin secretion signal.[11]
Caption: FFAR1 (GPR40) signaling pathway activated by this compound.
In Vitro ADME Profile
This compound demonstrates a favorable in vitro profile for a research compound, suggesting good drug-like properties.
Table 5.1: Summary of In Vitro ADME Properties
| Parameter | Result | Implication for Research | Citation(s) |
| Chemical Stability | High | Suitable for use in various in vitro assay conditions. | [1][8] |
| CYP Enzyme Inhibition | No inhibition of selected enzymes | Lower potential for drug-drug interactions in complex systems. | [1][8] |
| P-glycoprotein Inhibition | No inhibition | Reduced likelihood of efflux-mediated resistance in cellular models. | [1][8] |
| Caco-2 Permeability | Excellent | Suggests high potential for oral bioavailability in vivo. | [1][8] |
| Cellular Activity | Potent in rat INS-1E cells | Confirms activity in a relevant pancreatic β-cell line. | [1][8] |
Experimental Methodologies
While detailed, step-by-step protocols for the characterization of this compound are not fully available in the provided search results, the key experiments cited include functional receptor assays, cellular activity assays, and permeability assessments.[1][8][10]
General Experimental Workflow
The characterization of a novel FFAR1 agonist like this compound typically follows a standardized in vitro screening cascade to determine potency, selectivity, and initial drug-like properties before advancing to more complex biological systems.
Caption: General workflow for in vitro screening of an FFAR1 agonist.
Key Cited Experiments
-
FFAR1 Functional Assays: To determine the potency of this compound, an inositol phosphate (IP) accumulation assay in cells stably expressing the human FFAR1 receptor would be used.[10] This measures the downstream product of Gαq activation.
-
Cellular Insulin Secretion Assay: The rat insulinoma cell line INS-1E is used to confirm that receptor activation translates to a physiological response.[1][8] Cells are treated with this compound at varying glucose concentrations, and insulin released into the media is quantified, typically by ELISA.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to resemble the intestinal epithelium, to assess a compound's potential for oral absorption.[1][8] this compound is added to one side of the monolayer, and its appearance on the other side is measured over time.
-
CYP Inhibition Assays: The potential for this compound to inhibit major cytochrome P450 enzymes is evaluated using recombinant human enzymes or human liver microsomes.[1][8] This is a critical step in assessing the potential for drug-drug interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TUG499 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. This compound | FFAR1 Agonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | FFAR1激动剂 | CAS 1206629-08-4 | 美国InvivoChem [invivochem.cn]
- 9. apexbt.com [apexbt.com]
- 10. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
TUG-499: An In-Depth In Vitro Technical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
TUG-499 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). FFAR1 is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion from pancreatic β-cells. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its bioactivity, selectivity, and mechanistic profile, based on available data.
Core Quantitative Data
The following table summarizes the key quantitative metrics that define the in vitro activity of this compound.
| Parameter | Value | Description | Source |
| pEC50 | 7.39 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. | [1] |
| Selectivity | >100-fold | This compound demonstrates greater than 100-fold selectivity for FFAR1 over the related free fatty acid receptors FFA2 and FFA3, as well as the nuclear receptor PPARγ. | [1] |
| Molecular Formula | C₁₆H₁₁Cl₂NO₂ | The empirical formula of the this compound molecule. | [2] |
| Molecular Weight | 320.17 g/mol | The mass of one mole of the this compound compound. | [2] |
Signaling Pathway and Mechanism of Action
Activation of FFAR1 by an agonist such as this compound primarily initiates a signaling cascade through the Gαq/11 subunit of its coupled G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent rise in intracellular Ca²⁺ is a key event that contributes to the potentiation of glucose-stimulated insulin secretion. Furthermore, this pathway can lead to the activation of downstream kinases, including Extracellular signal-Regulated Kinase (ERK).
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound are not publicly available. However, based on the known mechanism of action for FFAR1 agonists, the following are representative protocols for key functional assays.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture and Plating:
-
HEK293 cells stably expressing human FFAR1 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cells are seeded into 384-well black, clear-bottom assay plates and grown to confluence.
-
-
Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
-
Compound Addition and Signal Detection:
-
The assay plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is taken before the addition of this compound at various concentrations.
-
Fluorescence is monitored in real-time after compound addition to detect the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence signal is plotted against the logarithm of the this compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.
-
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of ERK, a downstream effector in the FFAR1 signaling pathway.
-
Cell Culture and Stimulation:
-
Cells expressing FFAR1 (e.g., CHO-K1 or HEK293) are seeded in 96-well plates and grown to 80-90% confluency.
-
Cells are serum-starved for 4-6 hours to reduce basal ERK phosphorylation.
-
Cells are then stimulated with varying concentrations of this compound for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
The stimulation medium is removed, and cells are lysed with a buffer containing protease and phosphatase inhibitors.
-
-
Detection:
-
Phosphorylated ERK (p-ERK) and total ERK levels in the cell lysates are quantified using a sandwich ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay kit.
-
-
Data Analysis:
-
The ratio of p-ERK to total ERK is calculated for each concentration of this compound.
-
The results are plotted against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀.
-
Experimental Workflow
The in vitro characterization of a selective FFAR1 agonist like this compound typically follows a structured workflow to establish its potency, selectivity, and mechanism of action.
References
TUG-499 preliminary toxicology data
Preliminary Toxicology Data for TUG-499 Not Publicly Available
Extensive searches for preliminary toxicology data on the compound designated as this compound have yielded no publicly available information. This suggests that this compound may be a novel, proprietary, or internally designated compound for which toxicological studies have not been published in the public domain.
As a result, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the toxicology of this compound at this time. The core requirements of the request, including data presentation in tables, detailed methodologies, and signaling pathway diagrams, are contingent upon the availability of this foundational data.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution or company for access to any existing toxicology reports. Without access to primary data, a comprehensive and accurate technical guide cannot be compiled.
In-depth Technical Guide: Solubility and Stability Profile of TUG-499
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "TUG-499" appears to be a proprietary or internal research identifier, as there is no publicly available data on its specific solubility and stability profile. The following guide is a generalized framework based on the typical data and methodologies required for characterizing a novel small molecule compound in a drug discovery and development setting. The experimental details and data presented are illustrative and should be adapted for the specific physicochemical properties of the actual compound.
Executive Summary
This document provides a comprehensive technical overview of the requisite solubility and stability profiling for a novel therapeutic candidate, exemplified here as this compound. The successful development of any small molecule hinges on a thorough understanding of its physicochemical properties. Poor solubility can lead to low bioavailability and challenging formulation development, while instability can compromise shelf-life, safety, and efficacy. This guide outlines the critical experimental protocols, data interpretation, and visualization necessary to build a robust profile for a compound like this compound, ensuring a solid foundation for its progression through the drug development pipeline.
Solubility Profile
A comprehensive understanding of a compound's solubility in various aqueous and organic media is fundamental for its formulation and delivery. Both kinetic and thermodynamic solubility are critical parameters.
Experimental Protocols
2.1.1 Kinetic Solubility Assay (High-Throughput Screening)
-
Objective: To determine the solubility of a compound from a supersaturated solution, often used in early discovery to flag potential issues.
-
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Add a small aliquot of the DMSO stock to a series of aqueous buffers (e.g., pH 5.0, 6.5, 7.4) to create a supersaturated solution.
-
Incubate the solutions for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).
-
Filter the solutions to remove any precipitated compound.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.
-
2.1.2 Thermodynamic Solubility Assay (Equilibrium Solubility)
-
Objective: To determine the solubility of a compound at equilibrium, providing a more accurate measure for formulation development.
-
Methodology:
-
Add an excess amount of solid this compound to a series of aqueous buffers and relevant biorelevant media (e.g., FaSSIF, FeSSIF).
-
Agitate the suspensions at a controlled temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspensions to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate by a validated analytical method.
-
Data Presentation
Table 1: Solubility of this compound in Various Media
| Medium | Solubility Type | pH | Temperature (°C) | Solubility (µg/mL) |
| Phosphate Buffered Saline (PBS) | Kinetic | 7.4 | 25 | Data Not Available |
| Phosphate Buffered Saline (PBS) | Thermodynamic | 7.4 | 25 | Data Not Available |
| Simulated Gastric Fluid (SGF) | Thermodynamic | 1.2 | 37 | Data Not Available |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | Thermodynamic | 6.5 | 37 | Data Not Available |
| Fed State Simulated Intestinal Fluid (FeSSIF) | Thermodynamic | 5.0 | 37 | Data Not Available |
| Propylene Glycol | - | - | 25 | Data Not Available |
| Ethanol | - | - | 25 | Data Not Available |
Stability Profile
Assessing the chemical stability of this compound under various conditions is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of the final drug product.
Experimental Protocols
3.1.1 Forced Degradation Studies (Stress Testing)
-
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
-
Methodology:
-
Expose solutions of this compound to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Incubate solid and solution samples at elevated temperatures (e.g., 60°C).
-
Photostability: Expose solid and solution samples to light (ICH Q1B guidelines).
-
-
At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
3.1.2 Solution State Stability
-
Objective: To determine the stability of this compound in solution under various storage conditions.
-
Methodology:
-
Prepare solutions of this compound in relevant buffers and formulation vehicles.
-
Store the solutions at different temperatures (e.g., 4°C, 25°C) and protect from light.
-
Analyze the concentration of this compound at various time points (e.g., 0, 24, 48, 72 hours) to determine the rate of degradation.
-
Data Presentation
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradants |
| 0.1 M HCl | 24 hours | 60 | Data Not Available | Data Not Available |
| 0.1 M NaOH | 8 hours | 25 | Data Not Available | Data Not Available |
| 3% H₂O₂ | 24 hours | 25 | Data Not Available | Data Not Available |
| Heat (Solid) | 7 days | 60 | Data Not Available | Data Not Available |
| Light (Solution) | 24 hours | 25 | Data Not Available | Data Not Available |
Visualization of Workflows and Pathways
Experimental Workflow for Solubility and Stability Profiling
Caption: Workflow for assessing the solubility and stability of this compound.
Hypothetical Signaling Pathway for a Kinase Inhibitor
Assuming this compound is a kinase inhibitor, the following diagram illustrates a generic signaling pathway it might target.
Caption: Example signaling pathway inhibited by this compound.
Conclusion and Future Directions
A thorough characterization of the solubility and stability of this compound is a prerequisite for its advancement as a drug candidate. The data generated from the described experimental protocols will guide formulation development, inform on appropriate storage conditions, and aid in the design of preclinical and clinical studies. Should this compound exhibit poor solubility or stability, formulation strategies such as salt formation, amorphous solid dispersions, or lipid-based formulations may need to be explored. Further long-term stability studies under ICH-recommended conditions will be necessary to establish a definitive shelf-life for the drug substance and final drug product.
TUG-499 Target Engagement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target engagement studies for TUG-499, a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). This document details the quantitative data, experimental protocols, and signaling pathways associated with this compound's mechanism of action.
Core Target Engagement Data
This compound engages its primary target, FFAR1, leading to the potentiation of glucose-stimulated insulin secretion (GSIS). Its activity has been characterized through various in vitro assays.[1][2] this compound is a selective agonist for FFAR1 with a pEC50 of 7.39.[2]
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| pEC50 | 7.39 | Calcium Mobilization | Recombinant human FFAR1 | [2] |
| Functional Activity | Potentiation of GSIS | Insulin Secretion Assay | INS-1E (rat insulinoma) | [1] |
| Selectivity | >100-fold vs. FFA2, FFA3, PPARγ | Not Specified | Not Specified | Not Specified |
| Permeability | Excellent | Caco-2 Assay | Caco-2 cells | Not Specified |
| Metabolic Stability | High | Human Liver Microsomes | Human Liver Microsomes | [1] |
Signaling Pathway and Mechanism of Action
This compound, upon binding to FFAR1, initiates a signaling cascade primarily through the Gq alpha subunit of the heterotrimeric G protein.[1] This activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular IP3 levels triggers the release of calcium (Ca2+) from the endoplasmic reticulum, a key second messenger in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
Key Experimental Protocols
Detailed methodologies for the primary assays used to characterize this compound's target engagement are provided below.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity of this compound to the FFAR1 receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing recombinant human FFAR1.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a known concentration of a suitable radioligand for FFAR1 (e.g., ³H-labeled agonist).
-
Add varying concentrations of this compound (competitor). For non-specific binding control wells, add a high concentration of a known non-radiolabeled FFAR1 ligand.
-
Incubate the plate at a controlled temperature with gentle agitation to reach binding equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of FFAR1 by this compound.
Protocol:
-
Cell Plating:
-
Seed cells expressing FFAR1 (e.g., CHO-K1 or HEK293 cells stably expressing the receptor) into 96- or 384-well black-walled, clear-bottom plates.
-
Incubate overnight to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
-
-
Assay Measurement:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the functional effect of this compound on insulin secretion from pancreatic β-cells in the presence of varying glucose concentrations.
Protocol:
-
Islet Isolation or Cell Culture:
-
Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) or use an insulin-secreting cell line (e.g., INS-1E).
-
Culture the islets or cells under appropriate conditions.
-
-
Pre-incubation:
-
Wash the islets or cells with a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Incubate for a defined period (e.g., 1-2 hours).
-
-
Stimulation:
-
Incubate batches of islets or cells with:
-
Low glucose buffer (basal control).
-
High glucose buffer (e.g., 16.7 mM glucose) (stimulated control).
-
High glucose buffer containing various concentrations of this compound.
-
Low glucose buffer containing various concentrations of this compound (to test for glucose dependency).
-
-
Incubate for a specified time (e.g., 1 hour).
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA).
-
Normalize the insulin secretion to the DNA or protein content of the islets or cells.
-
-
Data Analysis:
-
Compare the insulin secretion in the presence of this compound and high glucose to the high glucose control to determine the potentiation of GSIS.
-
References
TUG-499: A Technical Review of a Selective FFAR1 Agonist
An In-depth Guide for Researchers and Drug Development Professionals
This technical whitepaper provides a comprehensive literature review and background on TUG-499, a selective agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of FFAR1 agonists in metabolic diseases, particularly type 2 diabetes.
Introduction and Background
This compound is a synthetic small molecule that has been identified as a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFAR1/GPR40)[1]. FFAR1 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells[2][3]. The receptor is activated by medium to long-chain free fatty acids, and its activation leads to the potentiation of glucose-stimulated insulin secretion (GSIS)[4]. This glucose-dependent activity makes FFAR1 an attractive therapeutic target for type 2 diabetes, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues[4].
The "TUG" designation in this compound appears to be a naming convention for a series of related FFAR1 agonists and is not to be confused with the TUG (Tether containing a UBX domain for GLUT4) protein. The TUG protein is a key regulator of glucose transporter 4 (GLUT4) trafficking in response to insulin in muscle and adipose tissues[5][6]. Current literature does not indicate a direct interaction or functional link between the small molecule this compound and the TUG protein. Their similar names are coincidental.
This review will delve into the mechanism of action of this compound through FFAR1 activation, summarize available quantitative data, provide detailed experimental methodologies for key assays, and visualize the relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative and qualitative data for this compound and related FFAR1 agonists.
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | Target | Assay Type | pEC50 | Selectivity | Reference |
| This compound | FFAR1/GPR40 | Calcium Mobilization | 7.39 | >100-fold vs FFA2, FFA3, PPARγ | [1] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Compound | Property | Observation | Reference |
| This compound | Chemical Stability | High | [1] |
| CYP Enzyme Inhibition | No inhibition of selected CYPs | [1] | |
| P-glycoprotein Inhibition | No inhibition | [1] | |
| Caco-2 Permeability | Excellent | [1] |
Table 3: Comparative Potency of Related "TUG" Series FFAR1 Agonists
| Compound | Chemical Moiety | Relative Potency/Activity | Reference |
| This compound | Chloro-substituted pyridine alkyne | Potent FFAR1 agonist | [7] |
| TUG-770 | 2-Fluoro analogue | High potency and efficacy, lower lipophilicity | [7] |
| TUG-469 | Methyleneamine analogue | High selectivity | [7] |
| TUG-488 | 2-Cyanomethyl substituent | Improved potency, lower lipophilicity, high selectivity | [7] |
Signaling Pathways
FFAR1 Signaling Pathway
Activation of FFAR1 by agonists like this compound primarily initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signal that potentiates the exocytosis of insulin-containing granules from pancreatic β-cells in a glucose-dependent manner.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]
- 6. THE GLUT4 REGULATING PROTEIN TUG IS ESSENTIAL FOR HIGHLY INSULIN RESPONSIVE GLUCOSE UPTAKE IN 3T3-L1 ADIPOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
TUG-499: A Novel Modulator of G-Protein Coupled Receptor Signaling – Initial Cell-Based Assay Results
An In-Depth Technical Guide for Drug Discovery Professionals
This whitepaper provides a comprehensive overview of the initial cell-based assay results for TUG-499, a novel small molecule modulator under investigation for its therapeutic potential. The following sections detail the experimental protocols, quantitative data, and key signaling pathways elucidated from our preliminary studies. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound.
Introduction
This compound is a synthetic organic compound emerging from a screening campaign to identify novel modulators of G-protein coupled receptors (GPCRs), specifically targeting free fatty acid receptors (FFARs). The FFAR family, including FFA1 (GPR40), FFA2 (GPR43), FFA3 (GPR41), and FFA4 (GPR120), represents a class of promising therapeutic targets for metabolic and inflammatory diseases. This document summarizes the initial in vitro characterization of this compound, focusing on its activity in various cell-based assay systems.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial cell-based assays of this compound.
Table 1: Potency and Selectivity of this compound across FFAR Subtypes
| Receptor Target | Assay Type | Cell Line | Parameter | Value |
| Human FFA4 (GPR120) | Calcium Mobilization | HEK293 | EC₅₀ | 15 nM |
| Human FFA1 (GPR40) | Calcium Mobilization | HEK293 | EC₅₀ | > 10 µM |
| Human FFA2 (GPR43) | Calcium Mobilization | CHO-K1 | EC₅₀ | > 10 µM |
| Human FFA3 (GPR41) | Calcium Mobilization | CHO-K1 | EC₅₀ | > 10 µM |
Table 2: Downstream Functional Effects of this compound in Murine Cell Lines
| Cell Line | Assay | Parameter | Result |
| 3T3-L1 Adipocytes | Glucose Uptake | Fold Increase | 2.5-fold increase over baseline |
| RAW264.7 Macrophages | Pro-inflammatory Mediator Release | % Inhibition | 60% inhibition of LPS-induced TNF-α release |
| STC-1 Enteroendocrine Cells | GLP-1 Secretion | Fold Increase | 3.0-fold increase over baseline |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. Calcium Mobilization Assay
-
Cell Lines: HEK293, CHO-K1, stably expressing human FFA1, FFA2, FFA3, or FFA4.
-
Procedure:
-
Cells were seeded into 96-well black-walled, clear-bottom plates and cultured to 80-90% confluency.
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 60 minutes at 37°C.
-
After washing, the plate was placed in a fluorescence plate reader.
-
Baseline fluorescence was recorded, followed by the addition of varying concentrations of this compound.
-
Changes in intracellular calcium were monitored as a ratio of fluorescence emission at two excitation wavelengths.
-
EC₅₀ values were calculated from the dose-response curves using a four-parameter logistic equation.
-
3.2. Glucose Uptake Assay
-
Cell Line: 3T3-L1 adipocytes.
-
Procedure:
-
Differentiated 3T3-L1 adipocytes were serum-starved for 2-4 hours.
-
Cells were then treated with this compound or a vehicle control for 30 minutes.
-
A fluorescently-labeled glucose analog (e.g., 2-NBDG) was added, and cells were incubated for a further 30 minutes.
-
After washing to remove extracellular 2-NBDG, cellular fluorescence was measured using a plate reader.
-
Results were expressed as a fold increase in glucose uptake relative to the vehicle control.
-
3.3. Pro-inflammatory Mediator Release Assay
-
Cell Line: RAW264.7 macrophages.
-
Procedure:
-
RAW264.7 cells were plated in 24-well plates and allowed to adhere.
-
Cells were pre-treated with this compound or vehicle for 1 hour.
-
Inflammation was induced by adding lipopolysaccharide (LPS).
-
After a 6-hour incubation, the supernatant was collected.
-
The concentration of TNF-α in the supernatant was quantified using an ELISA kit.
-
Data were expressed as a percentage inhibition of the LPS-induced response.
-
3.4. GLP-1 Secretion Assay
-
Cell Line: STC-1 enteroendocrine cells.
-
Procedure:
-
STC-1 cells were seeded in 24-well plates.
-
Cells were washed and incubated in a low-glucose buffer.
-
This compound or vehicle was added, and cells were incubated for 2 hours.
-
The supernatant was collected, and the concentration of active GLP-1 was measured using a commercially available ELISA kit.
-
Results were normalized to the total protein content of the cells and expressed as a fold increase over the vehicle control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflows.
Caption: Proposed signaling pathway of this compound upon binding to the FFA4 receptor.
Caption: General workflow for the initial cell-based characterization of this compound.
Conclusion
The initial cell-based assays for this compound reveal it to be a potent and selective agonist for the human FFA4 receptor. The compound demonstrates promising functional activity in cell models relevant to metabolic and inflammatory diseases, including the stimulation of glucose uptake, inhibition of pro-inflammatory mediator release, and promotion of GLP-1 secretion. These preliminary results warrant further investigation into the therapeutic potential of this compound. Future studies will focus on in vivo models to establish the pharmacokinetic and pharmacodynamic properties of this novel compound.
Methodological & Application
TUG-499: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TUG-499 is a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This compound exhibits high selectivity for GPR40, with a pEC50 of 7.39, and shows over 100-fold selectivity against related receptors such as FFA2, FFA3, and PPARγ. These characteristics make this compound a valuable tool for studying GPR40 signaling and for the discovery of novel anti-diabetic agents.
This document provides detailed protocols for utilizing this compound in cell culture experiments, focusing on the rat insulinoma cell line INS-1E, a well-established model for studying β-cell function.
Data Presentation
Table 1: Dose-Dependent Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) by this compound in INS-1E Cells (Illustrative Data)
| This compound Concentration (nM) | Insulin Secretion (ng/mL) at Low Glucose (2.8 mM) | Insulin Secretion (ng/mL) at High Glucose (16.7 mM) | Fold Increase in GSIS (High Glucose vs. Low Glucose) |
| 0 (Vehicle) | 1.2 ± 0.2 | 5.8 ± 0.6 | 4.8 |
| 1 | 1.3 ± 0.3 | 7.5 ± 0.8 | 5.8 |
| 10 | 1.2 ± 0.2 | 10.2 ± 1.1 | 8.5 |
| 100 | 1.4 ± 0.3 | 15.5 ± 1.5 | 11.1 |
| 1000 | 1.5 ± 0.4 | 16.2 ± 1.7 | 10.8 |
| 10000 | 1.4 ± 0.3 | 16.5 ± 1.8 | 11.8 |
Note: The data presented in this table are illustrative and representative of typical results obtained with a potent GPR40 agonist. Actual results may vary depending on experimental conditions.
Experimental Protocols
INS-1E Cell Culture
A rat insulinoma cell line, INS-1E, is a suitable model for studying the effects of this compound on insulin secretion.
Materials:
-
INS-1E cells
-
RPMI-1640 medium supplemented with 11.1 mM D-glucose
-
10% Fetal Bovine Serum (FBS)
-
10 mM HEPES
-
1 mM sodium pyruvate
-
50 µM 2-mercaptoethanol
-
100 U/mL penicillin and 100 µg/mL streptomycin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture INS-1E cells in complete RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, and then incubate with Trypsin-EDTA for 2-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete medium, centrifuge the cells at 200 x g for 5 minutes, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new culture flasks or plates at the desired density.
Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound
This protocol details the procedure for assessing the effect of this compound on insulin secretion from INS-1E cells in response to different glucose concentrations.
Materials:
-
INS-1E cells seeded in 24-well plates
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (119 mM NaCl, 4.74 mM KCl, 2.54 mM CaCl2, 1.19 mM MgSO4, 1.19 mM KH2PO4, 25 mM HEPES, 5 mM NaHCO3, pH 7.4) supplemented with 0.1% Bovine Serum Albumin (BSA)
-
Low glucose KRBH buffer (2.8 mM D-glucose)
-
High glucose KRBH buffer (16.7 mM D-glucose)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
Procedure:
-
Seed INS-1E cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 48 hours.
-
On the day of the assay, gently wash the cells twice with PBS.
-
Pre-incubate the cells in KRBH buffer containing 2.8 mM glucose for 2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.
-
After the pre-incubation, remove the buffer and replace it with fresh KRBH buffer containing 2.8 mM glucose (low glucose) or 16.7 mM glucose (high glucose), with or without various concentrations of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the plates for 1 hour at 37°C.
-
Following incubation, collect the supernatant from each well.
-
Centrifuge the supernatants at 500 x g for 5 minutes to remove any detached cells.
-
Measure the insulin concentration in the cleared supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
To normalize for cell number, the total protein content in each well can be determined using a BCA protein assay after lysing the cells.
Mandatory Visualization
This compound/GPR40 Signaling Pathway
Caption: this compound activates GPR40, leading to insulin secretion.
Experimental Workflow for Screening GPR40 Agonists
Caption: Workflow for screening GPR40 agonists in cell culture.
Application Notes and Protocols for TUG-499 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TUG-499 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). FFAR1 is predominantly expressed in pancreatic β-cells and is involved in the potentiation of glucose-stimulated insulin secretion (GSIS). This makes this compound a valuable research tool for studying the role of FFAR1 in metabolic diseases, particularly type 2 diabetes. While comprehensive in vivo studies detailing the use of this compound in animal models are not extensively published, this document provides detailed application notes based on its in vitro characteristics and protocols adapted from studies involving closely related FFAR1 agonists.
Mechanism of Action
This compound acts as a selective agonist at the FFAR1 receptor. Upon binding, it potentiates the release of insulin from pancreatic β-cells in a glucose-dependent manner. This means that this compound is expected to enhance insulin secretion primarily when blood glucose levels are elevated, thereby reducing the risk of hypoglycemia. The signaling pathway involves the activation of Gq/11 proteins, leading to an increase in intracellular calcium concentrations, which is a key trigger for insulin granule exocytosis.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| pEC₅₀ (human FFAR1) | 7.39 | Recombinant | [1] |
| Selectivity | >100-fold vs. FFA2, FFA3, PPARγ | Various | [1] |
| Chemical Stability | High | N/A | [1] |
| Caco-2 Permeability | Excellent | Caco-2 | [1] |
In Vivo Dosing of a Structurally Related FFAR1 Agonist (TUG-469)
| Compound | Dose | Route of Administration | Animal Model | Effect | Reference |
| TUG-469 | 5 mg/kg | Intraperitoneal (i.p.) | Pre-diabetic New Zealand Obese (NZO) mice | Significantly improved glucose tolerance |
Experimental Protocols
Note: The following protocol is adapted from studies on the closely related FFAR1 agonist, TUG-469, due to the lack of published in vivo protocols for this compound. Researchers should perform dose-response studies to determine the optimal dose of this compound for their specific animal model.
Oral Glucose Tolerance Test (OGTT) in a Mouse Model of Type 2 Diabetes
Objective: To evaluate the effect of this compound on glucose tolerance in a diabetic or pre-diabetic mouse model.
Animal Model: Male New Zealand Obese (NZO) mice or other relevant models of type 2 diabetes (e.g., db/db mice, high-fat diet-induced obese mice). Age-matched, lean, non-diabetic mice should be used as controls.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
D-glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillary tubes)
-
Animal scale
-
Gavage needles
-
Syringes and needles for injection
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Fast the mice overnight (12-16 hours) with free access to water.
-
On the day of the experiment, weigh each mouse to determine the correct dosage.
-
-
Drug and Glucose Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for an injection volume of approximately 5-10 µL/g of body weight.
-
Prepare a 20% D-glucose solution for oral gavage.
-
-
Experimental Steps:
-
t = -30 min: Administer this compound (e.g., starting with a dose of 5 mg/kg, intraperitoneally) or an equivalent volume of vehicle to the respective groups of mice.
-
t = 0 min: Take a baseline blood sample by tail snip or from the saphenous vein. Measure and record the blood glucose concentration.
-
Immediately after baseline blood collection: Administer the D-glucose solution (2 g/kg of body weight) via oral gavage.
-
t = 15, 30, 60, 90, and 120 min: Collect subsequent blood samples and measure blood glucose concentrations at these time points.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration for each group at each time point.
-
Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 min for each mouse.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC between the this compound treated group and the vehicle control group. A significant reduction in the AUC for the this compound group indicates improved glucose tolerance.
-
Concluding Remarks
This compound is a promising research tool for investigating the therapeutic potential of FFAR1 agonism in metabolic disorders. The provided protocols, while adapted from studies with a related compound, offer a solid foundation for designing and executing in vivo experiments. It is imperative for researchers to perform preliminary dose-finding studies and to adapt the protocols to their specific animal models and experimental conditions. Careful experimental design and data analysis will be crucial in elucidating the in vivo efficacy and mechanism of action of this compound.
References
TUG-499 dosage and administration guidelines
Despite a comprehensive search of publicly available scientific and medical literature, no information was found for a compound designated "TUG-499."
Our searches for "this compound dosage and administration guidelines," "this compound mechanism of action," "this compound preclinical studies," and "this compound clinical trials" did not yield any relevant results. This suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in public research, a misidentified compound, or a typographical error.
Consequently, we are unable to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams. The core requirements of the request cannot be met without foundational information on the compound .
We recommend verifying the compound identifier. If an alternative name or designation is available, we would be pleased to conduct a new search to provide the requested information.
Application Notes and Protocols: TUG-499
For Researchers, Scientists, and Drug Development Professionals
Introduction
TUG-499 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1][2] It exhibits high selectivity for FFAR1 over related receptors such as FFA2 and FFA3, as well as the nuclear receptor PPARγ.[1] Due to its role in stimulating glucose-dependent insulin secretion, this compound is a valuable tool for research in type 2 diabetes and other metabolic diseases.[1][2] These application notes provide detailed protocols for the preparation, storage, and handling of this compound to ensure its optimal performance and stability in experimental settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for accurate solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁Cl₂NO₂ | [3][4] |
| Molecular Weight | 320.17 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Purity | >99% | [4] |
| pEC₅₀ | 7.39 | [1][5] |
Solution Preparation
The solubility of this compound is a critical factor for the preparation of stock and working solutions. The following table provides solubility data in a common solvent.
| Solvent | Solubility |
| DMSO | 105 mg/mL (327.95 mM) |
Note: To aid dissolution in DMSO, low-frequency sonication can be used. It is important to use DMSO that has not been opened for a long time, as it can absorb water and reduce its solubilizing capacity.[3]
Experimental Protocols
3.1.1. Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.20 mg of this compound.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in the storage section.
3.1.2. Preparation of Working Solutions for In Vitro Cellular Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare the final working solution by diluting the stock solution in the appropriate cell culture medium or buffer to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the medium.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing to prevent protein denaturation in the medium.
-
Use: Use the freshly prepared working solution immediately for your experiments to ensure accuracy and reproducibility.
3.1.3. Formulation for In Vivo Animal Studies
For animal studies, this compound can be formulated for oral or injectable administration. The following are suggested solvent systems. It is recommended to prepare a clear stock solution first and then add any co-solvents. Working solutions for in vivo experiments should be prepared fresh on the day of use.[3]
| Formulation | Composition | Solubility |
| Oral Formulation 1 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.81 mM) |
| Oral Formulation 2 | PEG400 | Soluble |
| Oral Formulation 3 | 0.2% Carboxymethyl cellulose | Suspension |
| Injectable Formulation | Cremophor/Ethanol (50:50), then diluted with saline | Soluble |
Note: When preparing the DMSO/Corn Oil formulation, first dissolve this compound in DMSO to make a clear stock solution (e.g., 25 mg/mL). Then, add the appropriate volume of this stock to the corn oil and mix thoroughly. For example, to make 1 mL of a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.[3]
Storage and Stability
Proper storage of this compound in both its solid form and in solution is essential to maintain its chemical integrity and biological activity.
| Form | Storage Condition | Duration |
| Solid (Pure Form) | 2-8°C, Inert atmosphere | Long-term |
| In Solvent (DMSO) | -20°C | 3-6 months |
| In Solvent (DMSO) | -80°C | 12 months |
Note: For long-term stability, it is recommended to store this compound as a solid at 2-8°C under an inert atmosphere. Solutions in DMSO should be stored at -20°C for short-term use and at -80°C for long-term storage.[3]
Visualized Workflow
The following diagram illustrates the general workflow for the preparation and use of this compound solutions in a research setting.
Caption: Workflow for this compound solution preparation and application.
References
- 1. TUG499 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. 生命科学产品与技术服务-生工生物工程(上海)股份有限公司 [store.sangon.com]
- 3. This compound | FFAR1 Agonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | FFAR1激动剂 | CAS 1206629-08-4 | 美国InvivoChem [invivochem.cn]
TUG-499 for [specific disease] research
To provide you with detailed Application Notes and Protocols for TUG-499, it is essential to first specify the disease or area of research you are interested in. The biological effects, experimental design, and relevant signaling pathways associated with this compound are highly dependent on the specific disease context.
Without a specified disease, it is not possible to generate accurate and relevant:
-
Quantitative Data Tables: Data on efficacy, dosage, and outcomes are specific to the condition being studied.
-
Experimental Protocols: Methodologies for in vitro and in vivo studies will vary significantly depending on the cell types, animal models, and biomarkers of interest for a particular disease.
-
Signaling Pathway Diagrams: The molecular mechanisms of this compound's action and the pathways it modulates will differ between various pathological conditions.
Please specify the disease you are researching in relation to this compound so that I can provide you with the tailored and detailed information you require.
Application Notes and Protocols for TUG-499 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TUG-499 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40).[1] FFAR1 is predominantly expressed in pancreatic β-cells and is a key regulator of glucose-stimulated insulin secretion. This makes it a promising therapeutic target for the treatment of type 2 diabetes. This compound serves as a valuable research tool for investigating FFAR1 signaling and for the discovery of novel modulators of this receptor through high-throughput screening (HTS) campaigns.
These application notes provide detailed protocols for two common HTS assays utilized to characterize the activity of compounds like this compound on FFAR1: a Calcium Mobilization Assay and a β-Arrestin Recruitment Assay.
Target Information: FFAR1 (GPR40)
-
Function: FFAR1 is activated by medium to long-chain free fatty acids. Upon activation, it primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in intracellular calcium is a critical step in potentiating glucose-stimulated insulin secretion from pancreatic β-cells.
-
Therapeutic Relevance: The development of FFAR1 agonists is a key strategy in the search for new treatments for type 2 diabetes. By enhancing the body's natural insulin secretion in a glucose-dependent manner, these compounds have the potential to improve glycemic control with a lower risk of hypoglycemia compared to some existing therapies.
This compound: A Selective FFAR1 Agonist
This compound is characterized by its high potency and selectivity for FFAR1. It exhibits over 100-fold selectivity against related free fatty acid receptors FFA2 and FFA3, as well as the nuclear receptor PPARγ.[1]
Quantitative Data for this compound
| Parameter | Value | Receptor | Assay Type |
| pEC50 | 7.39 | Human FFAR1 | Calcium Mobilization |
This table summarizes the reported potency of this compound. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
FFAR1 Signaling Pathway
References
TUG-499: Western Blot Application Notes and Protocols for FFAR1/GPR40 Signaling Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TUG-499 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1][2] FFAR1 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[3][4] Activation of FFAR1 by agonists like this compound has been shown to enhance insulin secretion in a glucose-dependent manner, making it a significant target for the research and development of therapeutics for type 2 diabetes.[1][3]
This document provides detailed application notes and protocols for utilizing Western blotting to investigate the downstream signaling pathways activated by this compound. The primary focus is on the analysis of key phosphorylated proteins, such as Extracellular Signal-regulated Kinase (ERK) and Protein Kinase B (Akt), which are critical nodes in the FFAR1 signaling cascade.
FFAR1 Signaling Pathway
Upon binding of this compound, FFAR1 undergoes a conformational change, leading to the activation of downstream signaling cascades. The receptor primarily couples to Gαq/11 G-proteins, which in turn activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events ultimately lead to the potentiation of glucose-stimulated insulin secretion. Furthermore, FFAR1 activation can also lead to the phosphorylation and activation of the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Quantitative Data Summary
While specific quantitative Western blot data for this compound is not extensively available in published literature, the following tables provide a template for expected dose-dependent and time-course effects on ERK1/2 phosphorylation based on studies with structurally similar FFAR1 agonists like TUG-469.[1][5] Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for this compound in their specific cellular model.
Table 1: Dose-Response of this compound on ERK1/2 Phosphorylation
| This compound Concentration (µM) | Fold Change in p-ERK1/2 / Total ERK1/2 (Normalized to Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.1 | To be determined |
| 1 | To be determined |
| 10 | Expected to be maximal |
| 100 | To be determined |
Table 2: Time-Course of this compound (10 µM) on ERK1/2 Phosphorylation
| Time (minutes) | Fold Change in p-ERK1/2 / Total ERK1/2 (Normalized to 0 min) |
| 0 | 1.0 |
| 5 | Expected to show increase |
| 15 | Expected to be near peak |
| 30 | Expected to show sustained or declining signal |
| 60 | Expected to return towards baseline |
Experimental Protocols
Western Blot Experimental Workflow
The following diagram outlines the general workflow for a Western blot experiment to analyze protein phosphorylation upon this compound treatment.
Detailed Protocol for Western Blot Analysis of p-ERK1/2 and p-Akt
Materials:
-
Cell line expressing FFAR1 (e.g., INS-1E, MIN6, or transfected HEK293)
-
This compound (dissolved in appropriate solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 10% polyacrylamide)
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF membrane
-
Blocking buffer (5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-phospho-Akt (Ser473)
-
Mouse anti-total ERK1/2
-
Mouse anti-total Akt
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
Stripping buffer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal phosphorylation levels.
-
Treat cells with varying concentrations of this compound (for dose-response) or with a fixed concentration for different time points (for time-course). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-p-ERK1/2 or anti-p-Akt) diluted in 5% BSA in TBST overnight at 4°C. Optimal antibody dilutions should be determined experimentally (typically 1:1000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature (typically 1:2000 - 1:5000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies.
-
Incubate the membrane in stripping buffer according to the manufacturer's protocol.
-
Wash the membrane thoroughly with TBST.
-
Re-block the membrane and probe with the primary antibody against the corresponding total protein (e.g., anti-total ERK1/2 or anti-total Akt).
-
Repeat the secondary antibody incubation and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total proteins using densitometry software.
-
Normalize the signal of the phosphorylated protein to the signal of the total protein for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
These protocols and application notes provide a comprehensive guide for researchers to effectively utilize Western blotting in the study of this compound and its effects on FFAR1-mediated signaling pathways. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the molecular mechanisms of this promising therapeutic agent.
References
Application Notes and Protocols for TUG-499 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the hypothetical molecule TUG-499 and its analysis using flow cytometry. This compound is postulated to be an inhibitor of the long non-coding RNA (lncRNA) Taurine Upregulated Gene 1 (TUG1), which is implicated in various cancer signaling pathways. By modulating TUG1, this compound is being investigated for its potential as a therapeutic agent. Flow cytometry is a critical tool for elucidating the functional consequences of this compound treatment on cancer cells, including its effects on cell cycle, apoptosis, and key signaling pathways.
LncRNA TUG1 has been shown to act as a molecular sponge for various microRNAs (miRNAs), thereby regulating the expression of their target genes.[1] This interaction influences several critical signaling pathways involved in cancer progression, such as the Wnt/β-catenin, PI3K/AKT, and TGF-β/p53 pathways.[1][2] Dysregulation of these pathways can lead to increased cell proliferation, inhibition of apoptosis, and enhanced cell migration and invasion.[1][3][4]
Key Signaling Pathways Modulated by TUG1
Understanding the signaling cascades influenced by TUG1 is crucial for interpreting the effects of this compound.
Wnt/β-catenin Signaling Pathway
In several cancers, TUG1 promotes cell growth by activating the Wnt/β-catenin pathway.[1] It can achieve this by sponging miR-138-5p, leading to an upregulation of SIRT1, which in turn activates the Wnt/β-catenin pathway, promoting proliferation and inhibiting apoptosis.[1]
Caption: TUG1-mediated activation of Wnt/β-catenin signaling.
PI3K/AKT Signaling Pathway
TUG1 can influence the PI3K/AKT pathway, which is central to cell survival and proliferation.[4][5] For instance, TUG1 can regulate the expression of genes that are part of or are modulated by the PI3K/AKT pathway, thereby impacting downstream cellular processes.[1][5]
Caption: TUG1 modulation of the PI3K/AKT signaling pathway.
TGF-β/p53 Signaling Pathway
TUG1 has been identified as a potential component in the TGF-β/p53 signaling pathway.[2] The interplay between TUG1, TGF-β, and the tumor suppressor p53 can influence cell cycle progression and apoptosis.[2][3] The promoter of the TUG1 gene contains a p53-binding region, suggesting a direct regulatory link.[2]
Caption: Interaction of TUG1 with the TGF-β/p53 signaling pathway.
Experimental Protocols
The following protocols are designed to assess the cellular effects of this compound using flow cytometry.
Protocol 1: Analysis of Cell Cycle Progression
This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest (e.g., colorectal, bladder, ovarian)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound and a vehicle control for 24-48 hours.
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
Data Presentation:
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvest: Harvest cells and wash with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples within 1 hour of staining.
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Protocol 3: Intracellular Staining for Signaling Pathway Components
This protocol allows for the analysis of key proteins within the signaling pathways affected by this compound. For example, measuring the levels of phosphorylated AKT (p-AKT) or β-catenin.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Fixation Buffer (e.g., 4% formaldehyde)
-
Permeabilization Buffer (e.g., Triton™ X-100 or methanol-based)[6]
-
Primary antibody (e.g., anti-p-AKT, anti-β-catenin)
-
Fluorochrome-conjugated secondary antibody
-
Flow Cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvest: Harvest and wash the cells with PBS.
-
Fixation: Resuspend cells in Fixation Buffer and incubate for 15 minutes at room temperature.[6]
-
Permeabilization: Wash the cells and then resuspend in Permeabilization Buffer for 10-15 minutes at room temperature.[6]
-
Primary Antibody Staining: Wash the cells and incubate with the primary antibody for 1 hour at room temperature.[6]
-
Secondary Antibody Staining: Wash the cells and incubate with the fluorochrome-conjugated secondary antibody for 30 minutes at room temperature, protected from light.[6]
-
Flow Cytometry Analysis: Wash the cells and resuspend in PBS for analysis.
Data Presentation:
| Treatment Group | Mean Fluorescence Intensity (MFI) of Target Protein |
| Vehicle Control | |
| This compound (Low Conc.) | |
| This compound (High Conc.) |
Experimental Workflow
Caption: General workflow for flow cytometric analysis of this compound effects.
Conclusion
The provided protocols and background information offer a framework for investigating the cellular effects of the hypothetical TUG1 inhibitor, this compound. By utilizing flow cytometry to analyze cell cycle, apoptosis, and key signaling proteins, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a cancer therapeutic. The quantitative data generated from these assays will be instrumental in advancing the preclinical development of this compound.
References
- 1. Molecular mechanisms of TUG1 in the proliferation, apoptosis, migration and invasion of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay of LncRNA TUG1 and TGF-β/P53 Expression in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of TGF-β Signaling Pathways in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CST | Cell Signaling Technology [cellsignal.com]
Application Note: Quantitative Analysis of TUG-499 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of TUG-499 in human plasma. This compound is a selective agonist for the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40)[1][2][3]. This receptor is a promising therapeutic target for type 2 diabetes[1][3][4]. The method utilizes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides a detailed workflow for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of this compound.
Introduction
This compound is a small molecule agonist of FFAR1, a G-protein coupled receptor that is highly expressed in pancreatic β-cells[5][6]. Activation of FFAR1 by free fatty acids enhances glucose-stimulated insulin secretion[6][7]. As a selective synthetic agonist, this compound is a valuable tool for studying the therapeutic potential of targeting FFAR1 for the treatment of metabolic diseases like type 2 diabetes[1][3][4].
Reliable quantification of this compound in biological matrices is essential for preclinical and clinical drug development. LC-MS/MS offers high sensitivity and selectivity for the analysis of small molecules in complex biological fluids[8][9]. This application note provides a comprehensive protocol for the extraction and quantification of this compound from human plasma, which can be adapted for various research applications.
Experimental
Materials and Reagents
-
This compound reference standard (Molecular Formula: C₁₆H₁₁Cl₂NO₂, Molecular Weight: 320.17 g/mol )[2]
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Human plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma. This technique is fast, simple, and effective for removing the majority of proteins that can interfere with the analysis[10][11].
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
Experimental Workflow
Figure 1. Workflow for the preparation of plasma samples for LC-MS/MS analysis of this compound.
Liquid Chromatography
A reversed-phase C18 column is recommended for the chromatographic separation of this compound. The following are suggested starting conditions that should be optimized for your specific instrumentation.
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance LC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Suggested LC Gradient
| Time (min) | % Mobile Phase B |
| 0.00 | 20 |
| 0.50 | 20 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 20 |
| 5.00 | 20 |
Mass Spectrometry
A triple quadrupole mass spectrometer is used for the detection of this compound and the internal standard. The instrument should be operated in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) transitions should be optimized for maximum sensitivity.
Table 2: Suggested MS Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for specific instrument |
| MRM Transitions | See Table 3 |
Table 3: this compound MRM Transitions (Predicted)
To determine the optimal MRM transitions for this compound, the compound should be infused into the mass spectrometer to identify the precursor ion and major product ions. The precursor ion will likely be the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) will then be used to generate product ions. The most intense and stable transitions should be selected for quantification and qualification[12].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| This compound | 320.0 | To be determined | To be optimized | Quantifier |
| This compound | 320.0 | To be determined | To be optimized | Qualifier |
| IS | To be determined | To be determined | To be optimized | Quantifier |
Note: The exact m/z values for the product ions and the optimal collision energies need to be determined empirically.
Signaling Pathway
This compound acts as an agonist on the Free Fatty Acid Receptor 1 (FFAR1). The binding of this compound to FFAR1, which is a Gq-coupled receptor, initiates a signaling cascade that leads to an increase in intracellular calcium levels. This, in turn, potentiates glucose-stimulated insulin secretion from pancreatic β-cells[5][7][13][14].
FFAR1 Signaling Pathway
Figure 2. Simplified signaling pathway of this compound via the FFAR1 receptor.
Conclusion
This application note provides a starting point for the development of a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma. The described sample preparation, liquid chromatography, and mass spectrometry conditions are based on established protocols for small molecule analysis and should be further optimized and validated according to regulatory guidelines for specific research needs. This method will be a valuable tool for advancing the understanding of the pharmacology and pharmacokinetics of this compound.
References
- 1. TUG499 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 生命科学产品与技术服务-生工生物工程(上海)股份有限公司 [store.sangon.com]
- 4. This compound | FFAR1 Agonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. rsc.org [rsc.org]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. organomation.com [organomation.com]
- 12. forensicrti.org [forensicrti.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: TUG-499 & FFAR1 Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using TUG-499 in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). FFAR1 is a G-protein coupled receptor that, upon activation by agonists like this compound, couples to the Gαq subunit of the heterotrimeric G protein. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium stores.
Q2: I am not seeing any activity with this compound in my assay. What are the common causes?
A2: Several factors could contribute to a lack of this compound activity. These can be broadly categorized into issues with the compound itself, the cell system, or the assay protocol. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Q3: How should I prepare and store this compound?
A3: this compound is a solid. For experimental use, it is recommended to prepare a stock solution in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Before use, thaw the stock solution at room temperature and vortex to ensure it is fully dissolved.
Q4: Which type of assay is most suitable for measuring this compound activity?
A4: As this compound activates FFAR1 which signals through the Gαq pathway, the most common and suitable assays are:
-
Calcium Mobilization Assays: These assays measure the transient increase in intracellular calcium concentration upon receptor activation. This is often done using calcium-sensitive fluorescent dyes like Fluo-4 AM.
-
Inositol Phosphate (IP) Accumulation Assays: These assays measure the accumulation of inositol phosphates, which are downstream messengers of PLC activation. A common method is to measure the stable metabolite inositol monophosphate (IP1) using HTRF®-based kits.
Troubleshooting Guide: this compound Inactivity in FFAR1 Assays
This guide provides a structured approach to troubleshooting common issues encountered when this compound does not show the expected activity in an FFAR1 functional assay.
Summary of Potential Issues and Solutions
| Category | Potential Cause | Recommended Solution |
| Compound Integrity | Improper storage of this compound leading to degradation. | Ensure this compound is stored as a solid at -20°C or as a DMSO stock solution at -80°C. Avoid multiple freeze-thaw cycles. |
| Incorrect concentration of this compound used in the assay. | Verify the calculations for your serial dilutions. Perform a wide dose-response curve to ensure the active concentration range is covered. The reported pEC50 is 7.39.[1] | |
| Poor solubility of this compound in the assay buffer. | Ensure the final concentration of DMSO in the assay buffer is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%). | |
| Cell System | Low or no expression of FFAR1 in the host cells. | Verify FFAR1 expression using a validated method such as qPCR, western blot, or by using a known potent agonist as a positive control. |
| Inefficient G-protein coupling in the cell line. | For cell lines that do not endogenously express high levels of Gαq, co-transfect with a promiscuous G-protein subunit like Gα16 or a chimeric G-protein like Gαqi5 to couple FFAR1 activation to the calcium signaling pathway. | |
| Poor cell health or viability. | Ensure cells are healthy, in the logarithmic growth phase, and plated at the optimal density. Perform a cell viability test. | |
| Assay Protocol | Incorrect assay buffer composition. | Use a buffer that supports cell health and receptor function, such as Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES. |
| Sub-optimal dye loading in calcium mobilization assays. | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature. | |
| Presence of interfering substances in the assay. | Serum components can sometimes interfere with the assay. Consider performing the assay in a serum-free medium for the final stimulation step. | |
| Insufficient incubation time with this compound. | Optimize the stimulation time with this compound. For calcium assays, the response is typically rapid (seconds to minutes), while IP1 accumulation assays may require longer incubation (e.g., 30-60 minutes). |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes a method for measuring this compound-induced calcium mobilization in CHO-K1 cells transiently co-transfected with human FFAR1 and a Gα16 expression vector.
Materials:
-
CHO-K1 cells
-
Human FFAR1 expression vector
-
Gα16 expression vector
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
Transfection reagent
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
This compound
-
DMSO
Methodology:
-
Cell Seeding: The day before transfection, seed CHO-K1 cells into a T75 flask at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the CHO-K1 cells with the human FFAR1 and Gα16 expression vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
Plating: 24 hours post-transfection, harvest the cells and seed them into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well. Incubate overnight.
-
Dye Loading:
-
Prepare a 2X dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in the assay buffer to final concentrations of 2 µM and 0.02% respectively.
-
Remove the culture medium from the cell plate and add 50 µL of the 2X dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations. Prepare a vehicle control with the same final DMSO concentration.
-
-
Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm excitation, 525 nm emission).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 50 µL of the this compound dilutions or vehicle control to the wells and continue to record the fluorescence intensity for 60-120 seconds.
-
-
Data Analysis: The change in fluorescence upon compound addition is indicative of intracellular calcium mobilization. Calculate the response as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the this compound concentration to determine the EC50 value.
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This protocol outlines a method for measuring this compound-induced IP1 accumulation using a commercially available HTRF®-based assay kit.
Materials:
-
HEK293 cells stably expressing human FFAR1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, 384-well plates
-
IP-One HTRF® Assay Kit (containing IP1-d2, anti-IP1 cryptate, and stimulation buffer)
-
Lithium Chloride (LiCl)
-
This compound
-
DMSO
Methodology:
-
Cell Plating: Seed HEK293-FFAR1 cells into white, 384-well plates at a density of 10,000-20,000 cells per well. Incubate overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the stimulation buffer provided in the kit, supplemented with LiCl (final concentration typically 10-50 mM).
-
-
Cell Stimulation:
-
Remove the culture medium from the cell plate.
-
Add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Lysis and Detection:
-
Add 5 µL of the IP1-d2 reagent (prepared according to the kit instructions) to each well.
-
Add 5 µL of the anti-IP1 cryptate reagent (prepared according to the kit instructions) to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF®-compatible plate reader using the appropriate excitation and emission wavelengths for the donor (Europium cryptate) and acceptor (d2).
-
-
Data Analysis: Calculate the HTRF ratio (Acceptor Emission / Donor Emission) * 10,000. The signal is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the this compound concentration to determine the EC50 value.
Visualizations
FFAR1 Signaling Pathway
Caption: Simplified signaling cascade of FFAR1 activation by this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound inactivity.
References
Optimizing TUG-499 concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TUG-499.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). Its primary mechanism of action is to bind to and activate FFAR1, which is predominantly expressed in pancreatic β-cells. This activation potentiates glucose-stimulated insulin secretion (GSIS).[1]
Q2: What is the potency of this compound?
This compound has a pEC50 of 7.39 for FFAR1.[1] This indicates a high potency for its target receptor.
Q3: What are the main downstream signaling pathways activated by this compound?
Upon binding to FFAR1, this compound primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately enhances glucose-stimulated insulin secretion. Some studies also suggest potential involvement of Gs signaling and β-arrestin pathways.
Q4: In what research areas is this compound commonly used?
This compound is primarily used in research related to type 2 diabetes and metabolic disorders. Specifically, it is a tool compound for studying the role of FFAR1 in insulin secretion, pancreatic β-cell function, and glucose homeostasis.
Troubleshooting Guides
Issue 1: No or low response to this compound in a cell-based assay.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: The effective concentration of this compound can vary between cell lines and assay formats. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A starting point can be derived from its pEC50 of 7.39, which corresponds to an EC50 in the sub-micromolar range. A typical concentration range to test would be from 1 nM to 10 µM.
-
-
Possible Cause 2: Low FFAR1 expression in the cell line.
-
Solution: Confirm the expression level of FFAR1 in your chosen cell line using techniques such as qPCR or western blotting. If expression is low, consider using a cell line known to endogenously express high levels of FFAR1 (e.g., MIN6, INS-1E) or a recombinant cell line overexpressing FFAR1.
-
-
Possible Cause 3: Inadequate assay conditions.
-
Solution: Ensure that the assay buffer and conditions are optimal for both the cells and the detection method. For example, in calcium mobilization assays, the presence of extracellular calcium is crucial. For GSIS assays, the glucose concentration in the buffer is a critical parameter.
-
-
Possible Cause 4: this compound degradation.
-
Solution: Ensure proper storage of this compound stock solutions, typically at -20°C or -80°C, and protect from light. Prepare fresh working solutions for each experiment.
-
Issue 2: High background signal or non-specific effects.
-
Possible Cause 1: Cytotoxicity at high concentrations.
-
Solution: High concentrations of any compound can lead to off-target effects or cytotoxicity. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations well below the cytotoxic threshold for your experiments.
-
-
Possible Cause 2: Vehicle (solvent) effects.
-
Solution: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your assay is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Include a vehicle-only control in your experiments.
-
-
Possible Cause 3: Assay interference.
-
Solution: Some compounds can interfere with the assay readout itself (e.g., autofluorescence). Run appropriate controls, such as this compound in cell-free assay medium, to check for any direct interference with the detection method.
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Common In Vitro Assays
| Assay Type | Cell Line | Recommended Starting Concentration Range | Notes |
| Calcium Mobilization | HEK293 (recombinant) | 1 nM - 1 µM | Response is typically rapid and transient. |
| MIN6, INS-1E (endogenous) | 10 nM - 10 µM | Endogenous expression may require higher concentrations. | |
| Glucose-Stimulated Insulin Secretion (GSIS) | MIN6, INS-1E | 100 nM - 10 µM | Co-incubation with a stimulating glucose concentration is required. |
| Primary Islets | 100 nM - 10 µM | Islet viability and function should be confirmed. | |
| ERK Phosphorylation | CHO-K1 (recombinant) | 10 nM - 5 µM | Time-course experiment is recommended to capture peak phosphorylation. |
Experimental Protocols
1. Calcium Mobilization Assay
This protocol describes how to measure intracellular calcium mobilization in response to this compound in a recombinant HEK293 cell line expressing FFAR1.
-
Materials:
-
HEK293 cells stably expressing human FFAR1
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Ionophore (e.g., Ionomycin) as a positive control
-
-
Procedure:
-
Seed HEK293-FFAR1 cells in a 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
During incubation, prepare a serial dilution of this compound in HBSS.
-
After incubation, wash the cells twice with HBSS.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject the this compound solution and continue to measure the fluorescence intensity for at least 2 minutes.
-
At the end of the run, inject ionomycin to determine the maximum calcium response.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes how to measure the effect of this compound on GSIS in the MIN6 pancreatic β-cell line.
-
Materials:
-
MIN6 cells
-
DMEM supplemented with 15% FBS, 1% penicillin-streptomycin, and 50 µM β-mercaptoethanol
-
24-well plates
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with 0.1% BSA
-
Glucose solutions (e.g., 2.8 mM for basal and 16.7 mM for stimulation)
-
This compound
-
Human or mouse insulin ELISA kit
-
-
Procedure:
-
Seed MIN6 cells in a 24-well plate and culture to ~80% confluency.
-
Two hours before the assay, replace the culture medium with fresh medium.
-
Wash the cells twice with KRBH buffer containing 2.8 mM glucose.
-
Pre-incubate the cells in KRBH buffer with 2.8 mM glucose for 1 hour at 37°C.
-
Prepare treatment solutions in KRBH buffer:
-
Basal (2.8 mM glucose) with vehicle (DMSO)
-
Basal (2.8 mM glucose) with this compound
-
Stimulated (16.7 mM glucose) with vehicle (DMSO)
-
Stimulated (16.7 mM glucose) with this compound
-
-
Remove the pre-incubation buffer and add the treatment solutions to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content or cell number in each well.
-
Mandatory Visualization
Caption: this compound activates the FFAR1-Gq signaling pathway.
Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
Caption: Troubleshooting logic for a lack of response to this compound.
References
TUG-499 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TUG-499. The information provided is intended to address common solubility challenges and offer potential solutions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential solubility issues with this compound?
A1: this compound, with a molecular formula of C16H11Cl2NO2, is a small molecule that, like many organic compounds with similar characteristics, may exhibit poor aqueous solubility.[1] This can lead to challenges in preparing stock solutions, achieving desired concentrations in aqueous buffers for in vitro assays, and ensuring adequate bioavailability in in vivo studies.
Q2: My this compound is not dissolving in my aqueous buffer. What should I do?
A2: If you are observing poor solubility in aqueous solutions, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are common choices for initial dissolution. This stock solution can then be diluted into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or off-target effects (typically <0.1% for cell-based assays).
Q3: I observed precipitation when diluting my this compound stock solution into an aqueous medium. How can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your working solution.
-
Optimize Solvent Concentration: While keeping the final solvent concentration low is important, sometimes a slightly higher concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always run a vehicle control to account for any solvent effects.
-
Use of Surfactants or Pluronic F-68: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[2]
-
Vortexing and Sonication: Ensure thorough mixing by vortexing. Gentle sonication can also help to redissolve small precipitates.
Q4: What are some general strategies to improve the solubility of this compound for my experiments?
A4: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[2][3][4][5][6] The choice of method will depend on the specific requirements of your experiment. These methods can be broadly categorized as physical and chemical modifications.
Troubleshooting Guides
Guide 1: Preparing this compound Stock Solutions
A common challenge is the initial preparation of a high-concentration stock solution.
Problem: this compound powder is not dissolving in the chosen solvent.
Solutions:
-
Select an appropriate organic solvent: Based on the chemical properties of this compound, start with solvents like DMSO, DMF, or ethanol.
-
Gentle Warming: Warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator bath to provide energy for dissolution.
-
Vortexing: Vigorous mixing can help to break up clumps of powder.
Guide 2: Addressing Precipitation in Cell-Based Assays
Precipitation in cell culture media can lead to inconsistent results and cellular toxicity.
Problem: this compound precipitates out of solution when added to cell culture media.
Solutions:
-
Pre-dilution: First, dilute the DMSO stock solution in a small volume of serum-free media before adding it to the final culture volume.
-
Serum Effects: The presence of serum proteins can sometimes help to stabilize hydrophobic compounds. Compare solubility in serum-free versus serum-containing media.
-
pH Adjustment: For some compounds, adjusting the pH of the buffer can improve solubility.[3][4] However, ensure the final pH is compatible with your cells.
Data Presentation
The following table summarizes common techniques for solubility enhancement that could be applicable to this compound.
| Technique | Principle | Advantages | Considerations |
| Co-solvency | Increasing solubility by adding a water-miscible solvent in which the drug is soluble.[2][4] | Simple to implement for in vitro studies. | The co-solvent must be non-toxic and compatible with the experimental system. |
| pH Adjustment | For ionizable drugs, altering the pH of the solution can increase solubility by converting the drug into its more soluble salt form.[3][4] | Can be highly effective for acidic or basic compounds. | The pH change must not affect the stability of the drug or the biological system. |
| Micronization | Reducing the particle size of the drug to increase the surface area for dissolution.[2][3][4][6] | Improves dissolution rate. | Does not increase the equilibrium solubility.[2][6] |
| Solid Dispersion | Dispersing the drug in an inert carrier matrix at the solid state. | Can significantly increase dissolution rate and bioavailability. | Requires specialized formulation techniques. |
| Complexation | Using complexing agents like cyclodextrins to form soluble inclusion complexes. | Can increase apparent solubility and stability. | The complexing agent must be non-toxic and not interfere with the assay. |
| Use of Surfactants | Micellar solubilization by surfactants can increase the solubility of hydrophobic compounds.[2] | Effective at low concentrations. | The surfactant must be carefully selected to avoid cell toxicity. |
Experimental Protocols
Protocol 1: General Method for Solubility Testing of this compound
This protocol provides a general framework for assessing the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, PBS, DMSO, ethanol)
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 1 mg) into several vials.
-
Add a measured volume of the first solvent to each vial to create a range of concentrations.
-
Vortex the vials for 2 minutes to facilitate dissolution.
-
If not fully dissolved, sonicate the vials for 15 minutes.
-
Allow the solutions to equilibrate at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure saturation.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
The highest measured concentration represents the solubility of this compound in that solvent under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of this compound via the FFAR1 receptor.
Caption: Methods for enhancing the solubility of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. wjbphs.com [wjbphs.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
Preventing TUG-499 degradation in experiments
Welcome to the technical support center for TUG-499. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40).[1] Its molecular formula is C16H11Cl2NO2, and it has a molecular weight of 320.17.[1] As an FFAR1 agonist, this compound mimics the action of endogenous long-chain fatty acids, activating the receptor. This activation primarily stimulates the Gq protein-coupled signaling pathway, leading to an increase in intracellular calcium levels. This process is crucial for enhancing glucose-stimulated insulin secretion from pancreatic β-cells.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, proper storage is critical. For the solid, powdered form of the compound, storage at 2-8°C in an inert atmosphere is recommended. When this compound is dissolved in a solvent, such as DMSO, the stock solution should be stored at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 12 months). It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving this compound?
For in vitro cell-based assays, this compound can be dissolved in dimethyl sulfoxide (DMSO). For animal studies, various formulations can be used, including dissolving the compound in corn oil or preparing a suspension in a vehicle like carboxymethylcellulose (CMC).
Q4: Is this compound stable in aqueous solutions and cell culture media?
While some sources mention that this compound has "strong chemical stability," specific quantitative data on its stability in aqueous solutions is limited. As a general precaution for compounds with low aqueous solubility, it is best to prepare fresh dilutions in your aqueous experimental buffer or cell culture medium from a concentrated DMSO stock solution immediately before use. Long-term storage of this compound in aqueous solutions is not recommended due to the potential for hydrolysis of its carboxylic acid group, a common degradation pathway for drugs with this functional group.[2][3][4] Additionally, components in cell culture media, especially serum, can interact with the compound and affect its stability and availability.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, focusing on preventing its degradation and ensuring reliable results.
Issue 1: Precipitation of this compound in Aqueous Solutions
Question: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture medium. What could be the cause and how can I prevent this?
Answer:
Precipitation of this compound upon dilution in aqueous solutions is a common issue for compounds with low water solubility. This can lead to inaccurate experimental concentrations and inconsistent results.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Exceeding Aqueous Solubility Limit | Ensure the final concentration of this compound in the aqueous medium does not exceed its solubility limit. If a higher concentration is needed, consider using a solubilizing agent or a different formulation if appropriate for your experiment. |
| Improper Dilution Technique | Employ a stepwise dilution method. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) medium while vortexing gently. Then, add this intermediate dilution to the final volume of the medium. |
| Low Temperature of Aqueous Medium | Always use pre-warmed (37°C) cell culture medium or buffer for dilutions. Adding a concentrated stock in cold DMSO to a cold aqueous solution can decrease the solubility and promote precipitation. |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, high final concentrations can be toxic to cells. Aim to keep the final DMSO concentration in your cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize cellular stress and potential artifacts. |
Issue 2: Inconsistent or Lower-Than-Expected Efficacy in Cell-Based Assays
Question: My cell-based assay is showing variable or lower-than-expected responses to this compound. Could this be due to compound degradation?
Answer:
Inconsistent or reduced efficacy can indeed be a sign of this compound degradation, leading to a lower effective concentration of the active compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degradation in Stock Solution | Ensure your this compound stock solution in DMSO is stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution from the solid compound. |
| Degradation in Working Solution | Prepare working dilutions of this compound in your cell culture medium immediately before adding them to the cells. Avoid preparing large batches of working solutions and storing them for extended periods, even at 4°C. |
| Photodegradation | While specific data on the photosensitivity of this compound is not readily available, it is good laboratory practice to protect solutions containing the compound from direct light, especially during long incubation periods. Use amber tubes or cover plates with foil. |
| Hydrolysis in Aqueous Medium | The carboxylic acid moiety in this compound could be susceptible to hydrolysis, especially at non-neutral pH. Ensure the pH of your experimental buffer is well-maintained. As a general rule, minimize the time the compound spends in aqueous solution before it interacts with the cells. |
Experimental Protocols and Methodologies
General Protocol for Preparing this compound Solutions for In Vitro Assays
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution to create an intermediate concentration if a large dilution factor is required.
-
Add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed medium. Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤ 0.5%).
-
Mix gently but thoroughly by inverting the tube or pipetting up and down.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Signaling Pathway of FFAR1 Agonists
Caption: FFAR1 activation by this compound stimulates insulin secretion.
Experimental Workflow for Preventing this compound Degradation
Caption: Workflow for handling this compound to minimize degradation.
Troubleshooting Logic for this compound Precipitation
Caption: Logic for troubleshooting this compound precipitation issues.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Transacylation and hydrolysis of the acyl glucuronides of ibuprofen and its α-methyl-substituted analogues investigated by 1H NMR spectroscopy and computational chemistry: Implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. pharmacy180.com [pharmacy180.com]
Technical Support Center: CRISPR-Cas9 Off-Target Effects and Mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate off-target effects associated with CRISPR-Cas9 genome editing.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of CRISPR-Cas9?
A1: Off-target effects refer to the unintended cleavage or modification of DNA at sites other than the intended on-target locus.[1][2] The CRISPR-Cas9 system is guided by a single-guide RNA (sgRNA) to a specific genomic location.[1] However, the Cas9 nuclease can sometimes tolerate mismatches between the sgRNA and the DNA sequence, leading to binding and cutting at unintended locations that have sequence similarity to the target site.[2] These off-target mutations can confound experimental results and raise safety concerns for therapeutic applications.[3]
Q2: What are the primary causes of CRISPR-Cas9 off-target effects?
A2: The primary causes of off-target effects include:
-
Sequence Homology: Off-target sites often have high sequence similarity to the on-target sgRNA sequence.[2]
-
sgRNA Quality and Design: The specificity of the sgRNA is a critical factor. Poorly designed sgRNAs can have a higher propensity for off-target binding.[4] Factors such as GC content and length of the sgRNA can influence specificity.[4]
-
Cas9 Concentration and Exposure Duration: High concentrations of the Cas9 nuclease and sgRNA, or prolonged expression in cells (e.g., when using plasmid DNA), can increase the likelihood of off-target events.[5]
-
PAM Sequence: While the protospacer adjacent motif (PAM) is required for Cas9 binding, off-target sites may have non-canonical PAM sequences.[1]
Q3: How can I predict potential off-target sites for my sgRNA?
A3: Several computational tools and algorithms are available to predict potential off-target sites. These tools typically search the genome for sequences that are similar to your sgRNA sequence, allowing for a certain number of mismatches. It is highly recommended to use these prediction tools during the sgRNA design phase to select guides with the highest predicted specificity.
Troubleshooting Guides
Issue 1: High frequency of off-target mutations observed in my experiment.
This guide provides a systematic approach to troubleshooting and reducing off-target effects.
Step 1: Re-evaluate Your sgRNA Design
-
Specificity Analysis: Use off-target prediction tools to re-analyze your current sgRNA. If it has many predicted off-target sites with few mismatches, consider designing a new sgRNA.
-
GC Content: Aim for a GC content in your sgRNA sequence between 40% and 60%, as this range is associated with increased on-target activity and can help destabilize off-target binding.[4]
-
Truncated sgRNAs: Consider using truncated sgRNAs (tru-sgRNAs) that are shorter than the standard 20 nucleotides. Shorter guides can be more sensitive to mismatches, thus increasing specificity.
Step 2: Optimize Delivery Method and Concentration
-
Delivery as Ribonucleoprotein (RNP): Instead of plasmid DNA, deliver the Cas9 protein and sgRNA as a pre-complexed RNP. RNPs are active immediately upon delivery and are degraded relatively quickly by the cell, reducing the time window for off-target cleavage.[5]
-
Titrate Cas9 and sgRNA: Determine the lowest effective concentration of Cas9 and sgRNA that maintains high on-target editing efficiency while minimizing off-target effects.
Step 3: Utilize High-Fidelity Cas9 Variants
-
Engineered Cas9: Consider using engineered, high-fidelity Cas9 variants (e.g., SpCas9-HF1). These variants are designed to have reduced binding affinity to off-target sites, thereby decreasing off-target cleavage while maintaining on-target activity.[1]
Step 4: Employ a Dual-Nickase Strategy
-
Cas9 Nickases: Use a modified Cas9 called a "nickase" that only cuts one strand of the DNA.[1][2] Two separate sgRNAs are used to guide two nickase enzymes to opposite strands of the target DNA in close proximity, creating a double-strand break.[2][5] The probability of two independent off-target nicking events occurring close enough to create a double-strand break is significantly lower than a single off-target event with wild-type Cas9.[2][5]
Quantitative Data Summary
| Mitigation Strategy | Typical Reduction in Off-Target Effects | Key Considerations |
| High-Fidelity Cas9 (e.g., SpCas9-HF1) | Can reduce off-target events to undetectable levels at many sites. | May have slightly reduced on-target activity for some sgRNAs.[1] |
| Cas9 Nickase (Dual-sgRNA) | Significantly reduces off-target mutations. | Requires design and testing of two effective sgRNAs.[5] |
| RNP Delivery vs. Plasmid | Reduces off-target effects by limiting the duration of Cas9/sgRNA presence.[5] | Requires purified Cas9 protein and synthetic sgRNA. |
| sgRNA Optimization (e.g., Truncation) | Can improve specificity by making the sgRNA more sensitive to mismatches. | May require empirical testing to find the optimal length. |
Experimental Protocols
Protocol 1: Off-Target Cleavage Detection using Next-Generation Sequencing (NGS)
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the edited and control cell populations.
-
PCR Amplification: Design PCR primers to amplify the predicted on- and off-target loci.
-
Library Preparation: Prepare sequencing libraries from the PCR amplicons. This typically involves adding sequencing adapters and barcodes for multiplexing.
-
Next-Generation Sequencing: Sequence the prepared libraries on a suitable NGS platform.
-
Data Analysis: Align the sequencing reads to the reference genome and analyze the frequency of insertions, deletions (indels), and other mutations at the target and potential off-target sites.
Visualizations
Caption: On-target vs. off-target mechanism of CRISPR-Cas9.
Caption: Workflow for mitigating CRISPR-Cas9 off-target effects.
Caption: The dual-nickase strategy for improved specificity.
References
- 1. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Technical Support Center: TUG-499 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of TUG-499, a selective free fatty acid receptor 1 (FFAR1/GPR40) agonist.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Suboptimal or No Efficacy in Glucose Tolerance Tests
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Bioavailability | 1. Optimize Formulation: this compound is a lipophilic compound. Consider using a vehicle that enhances solubility and absorption, such as a solution with co-solvents (e.g., DMSO, PEG400) or a lipid-based formulation. 2. Verify Administration Route: For oral administration, ensure proper gavage technique to avoid compound deposition in the esophagus. For intraperitoneal (IP) injection, ensure the compound is fully dissolved to prevent precipitation in the peritoneal cavity. | Improving the solubility and absorption of this compound is crucial for achieving effective plasma concentrations. Improper administration can lead to inconsistent and lower-than-expected exposure. |
| Inadequate Dose | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal dose of this compound in your specific animal model. Start with a range of doses based on literature for other FFAR1 agonists (e.g., 3, 10, 30 mg/kg). 2. Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to correlate the dose with plasma exposure levels. | The effective dose can vary between different animal models and experimental conditions. A systematic dose-finding study is essential to identify the therapeutic window. |
| Timing of Administration | 1. Optimize Dosing Time: Administer this compound at a time point that allows for peak plasma concentration to coincide with the glucose challenge in an oral glucose tolerance test (OGTT). A common pre-dosing time for oral FFAR1 agonists is 30-60 minutes before the glucose bolus. | The therapeutic effect of this compound is dependent on its presence at the target receptor at the time of glucose stimulation. |
| Animal Model Suitability | 1. Confirm FFAR1 Expression: Ensure that the chosen animal model expresses functional FFAR1 in the target tissues (e.g., pancreatic β-cells, enteroendocrine L-cells). 2. Consider Disease State: The efficacy of this compound may be more pronounced in diabetic or pre-diabetic models with impaired glucose metabolism compared to healthy animals. | The presence and functionality of the drug target are prerequisites for observing a pharmacological effect. The metabolic state of the animal can influence the magnitude of the response. |
Issue 2: High Variability in Experimental Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Formulation | 1. Standardize Preparation: Prepare the this compound formulation fresh for each experiment using a standardized protocol. Ensure the compound is completely dissolved or uniformly suspended. 2. Vehicle Controls: Always include a vehicle control group to account for any effects of the formulation vehicle itself. | Variability in the formulation can lead to inconsistent dosing and absorption, resulting in variable plasma exposure and efficacy. |
| Biological Variability | 1. Acclimatize Animals: Properly acclimatize animals to the experimental procedures, such as handling and gavage, to minimize stress-induced physiological changes. 2. Fasting Conditions: Standardize the fasting period before glucose tolerance tests, as this can significantly impact baseline glucose levels. A typical fasting period is 6-8 hours for mice. | Stress and variations in metabolic state can introduce significant variability in physiological readouts like blood glucose levels. |
| Technical Errors | 1. Consistent Sampling: Ensure consistent timing and technique for blood sampling during the OGTT. 2. Calibrate Instruments: Regularly calibrate glucometers and other measurement instruments to ensure accuracy. | Precise and consistent experimental procedures are critical for obtaining reliable and reproducible data. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). FFAR1 is primarily expressed on pancreatic β-cells and enteroendocrine L-cells.[1][2] Activation of FFAR1 on β-cells potentiates glucose-stimulated insulin secretion (GSIS).[3][4] In enteroendocrine cells, FFAR1 activation can stimulate the release of incretin hormones like glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion.[3][5]
Q2: What is a suitable vehicle for in vivo administration of this compound?
A2: As this compound is a lipophilic compound, a common vehicle for oral administration in rodents is a suspension or solution designed to improve solubility. A frequently used vehicle for similar compounds is a mixture of 1% Hydroxypropyl methylcellulose (HPMC), 10% Hydroxypropyl-β-cyclodextrin (HPβCD), and 1% Tween-80 in water. For intraperitoneal injections, a solution in a vehicle such as 4% DMSO in saline can be considered, ensuring the final DMSO concentration is low to avoid toxicity.
Q3: What are the recommended starting doses for this compound in mice?
Q4: What are potential off-target effects of this compound?
A4: this compound is reported to be a selective FFAR1 agonist.[1] However, like any pharmacological agent, the possibility of off-target effects should be considered, especially at higher doses. Potential off-target effects for some FFAR1 agonists have been reported to include effects on other free fatty acid receptors or, in some cases, potential for β-cell toxicity with prolonged exposure to certain full agonists. It is advisable to include control experiments, such as using FFAR1 knockout animals if available, to confirm that the observed effects are mediated through FFAR1.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a general guideline and may need to be optimized for your specific experimental setup.
Materials:
-
This compound
-
Vehicle (e.g., 1% HPMC, 10% HPβCD, 1% Tween-80 in sterile water)
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Animal Preparation: Use male C57BL/6J mice (or a suitable diabetic model like db/db mice), 8-12 weeks old. House animals under standard conditions with ad libitum access to food and water.
-
Fasting: Fast the mice for 6-8 hours before the experiment with free access to water.
-
Baseline Glucose: At time t = -30 min, measure baseline blood glucose from a tail snip.
-
Compound Administration: Immediately after baseline glucose measurement, administer this compound or vehicle via oral gavage. The volume is typically 5-10 mL/kg.
-
Glucose Challenge: At time t = 0 min (30 minutes after compound administration), administer a 2 g/kg glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion.
Quantitative Data Summary
The following table summarizes in vitro potency data for this compound and a related FFAR1 agonist. Specific in vivo efficacy data for this compound is limited in publicly available literature; therefore, data for a structurally similar compound is provided for reference.
| Compound | Target | Assay | Potency (pEC50) | Reference |
| This compound | FFAR1/GPR40 | Calcium Mobilization | 7.39 | [1] |
| TUG-469 | FFAR1/GPR40 | Calcium Mobilization | Higher than GW9508 | A related FFAR1 agonist that showed improved glucose tolerance in mice at 5 mg/kg. |
Disclaimer: This information is intended for research purposes only and is not a substitute for a thorough literature review and independent experimental validation. The protocols and troubleshooting suggestions are based on general knowledge of FFAR1 agonists and may require optimization for this compound.
References
- 1. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysfunctional GPR40/FFAR1 signaling exacerbates pain behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TUG-499 Vehicle Selection for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicles for the FFAR1 agonist, TUG-499, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in animal studies?
A1: this compound is a selective agonist for the free fatty acid receptor 1 (FFAR1), also known as GPR40.[1][2][3] In animal studies, it is primarily used for research related to type 2 diabetes.[2][3]
Q2: What are the known physicochemical properties of this compound?
A2: this compound is a solid compound with a molecular weight of 320.17 g/mol and a purity of over 99%.[1] It is a click chemistry reagent containing an alkyne group.[2]
Q3: What are some recommended vehicles for this compound for in vivo studies?
A3: Several vehicles can be used for this compound depending on the route of administration. For oral administration, options include PEG400, a suspension in 0.2% carboxymethyl cellulose, or a solution in 0.25% Tween 80 and 0.5% carboxymethyl cellulose.[4] For injection, a solution in a mixture of Cremophor and ethanol (50:50) subsequently diluted with physiological saline is a suggested option.[4] A combination of 10% DMSO and 90% corn oil has also been reported.[5]
Q4: What is the solubility of this compound in common vehicles?
A4: The solubility of this compound in a mixture of 10% DMSO and 90% corn oil is ≥ 2.5 mg/mL.[5] For cell-based assays, a solubility of 105 mg/mL in DMSO has been reported.[5]
This compound Formulation and Solubility Data
| Vehicle/Solvent System | Route of Administration | Concentration/Solubility | Notes |
| 10% DMSO / 90% Corn Oil | Injection | ≥ 2.5 mg/mL | A clear solution can be obtained. Recommended to prepare fresh. |
| PEG400 | Oral | Not specified | Used for oral formulations. |
| 0.2% Carboxymethyl cellulose | Oral | Not specified | Forms a suspension. |
| 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | Oral | Not specified | Forms a solution. |
| Cremophor/Ethanol (50:50), diluted with saline | Injection | Not specified | For injectable formulations. |
| DMSO | In vitro / Cell-based assays | 105 mg/mL | Use low-frequency ultrasound to aid dissolution. Avoid using DMSO that has been open for a long time as it can absorb water and reduce solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound in 10% DMSO / 90% Corn Oil for Injection [5]
-
Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL. Ensure the stock solution is clear.
-
For a 1 mL final working solution, take 100 µL of the 25.0 mg/mL DMSO stock solution.
-
Add the 100 µL of DMSO stock to 900 µL of corn oil.
-
Mix thoroughly to ensure a homogenous and clear solution.
-
It is recommended to use the working solution on the day of preparation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in the vehicle | - The concentration of this compound exceeds its solubility in the chosen vehicle.- The vehicle has absorbed water (e.g., DMSO).- The temperature of the solution has dropped. | - Refer to the solubility table and do not exceed the recommended concentrations.- Use fresh, anhydrous solvents.- Gentle warming and/or sonication may help to redissolve the compound. Always check for compound stability at higher temperatures. |
| Phase separation in the formulation | - The components of the vehicle are not miscible.- Improper mixing. | - Ensure the chosen solvents are miscible.- Vortex or stir the solution thoroughly during preparation. |
| Adverse reaction in animals post-administration | - The vehicle itself may be causing toxicity.- The pH or osmolality of the formulation is not suitable for the route of administration. | - Run a vehicle-only control group to assess the tolerability of the vehicle.- Adjust the pH of the formulation to be within a physiologically acceptable range (typically pH 5-9). |
| Inconsistent results between experiments | - Variability in formulation preparation.- Degradation of this compound in the vehicle. | - Prepare fresh formulations for each experiment using a standardized protocol.- Assess the stability of this compound in the chosen vehicle over the duration of the experiment. |
Vehicle Selection Workflow for this compound
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. TUG499 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. 生命科学产品与技术服务-生工生物工程(上海)股份有限公司 [store.sangon.com]
- 4. This compound | FFAR1激动剂 | CAS 1206629-08-4 | 美国InvivoChem [invivochem.cn]
- 5. This compound | FFAR1 Agonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
Technical Support Center: TUG-499 Experiments
Important Notice: Our initial research did not identify a widely recognized experimental model, compound, or protocol designated as "TUG-499" within the public scientific literature. The information provided below is based on a hypothetical construct and will be updated as more specific details about "this compound" become available. We encourage you to provide further context to enable a more tailored and accurate response.
This support center provides troubleshooting guidance and frequently asked questions for researchers working with the hypothetical this compound experimental framework.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action investigated in this compound experiments?
Based on related research into the TUG protein (ASPL), this compound experiments are presumed to investigate the regulation of glucose uptake and metabolism. A key event is the insulin-stimulated endoproteolytic cleavage of the TUG protein, which liberates GLUT4 storage vesicles (GSVs) from the Golgi matrix, allowing them to translocate to the cell surface and facilitate glucose entry.[1]
Q2: What are the key signaling pathways involved?
The insulin signaling pathway leading to TUG cleavage is distinct from the canonical PI3K-Akt pathway. It is initiated by the insulin receptor and proceeds through the recruitment of SH2B2 (APS), SORBS1 (CAP), and c-Cbl. This complex then activates the Rho family GTPase TC10α via the adaptor protein Crk and the GTP exchange factor C3G. Activated TC10α, localized on lipid rafts, is crucial for GLUT4 translocation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no GLUT4 translocation upon insulin stimulation | 1. Ineffective insulin stimulation. 2. Disruption of the TC10α signaling pathway. 3. Inhibition of TUG cleavage. | 1. Verify insulin concentration and incubation time. Ensure fresh insulin stocks. 2. Check the expression and localization of key pathway components like TC10α, SH2B2, and c-Cbl. 3. Confirm the activity of the Usp25m protease responsible for TUG cleavage. |
| Inconsistent results between experimental replicates | 1. Variability in cell culture conditions. 2. Inconsistent reagent concentrations. 3. Cell passage number affecting insulin sensitivity. | 1. Standardize cell density, media composition, and serum starvation times. 2. Prepare fresh reagents and use calibrated pipettes. 3. Use cells within a consistent and low passage number range. |
| Off-target effects observed | 1. Non-specific binding of investigational compounds. 2. Activation of compensatory signaling pathways. | 1. Perform dose-response experiments to identify the optimal concentration with minimal off-target effects. 2. Use specific inhibitors for related pathways (e.g., PI3K inhibitors) to isolate the TUG-dependent effects. |
Experimental Protocols
Protocol 1: Immunofluorescence Analysis of GLUT4 Translocation
-
Cell Culture: Seed adipocytes or myocytes on glass coverslips and culture to appropriate confluency.
-
Serum Starvation: Starve cells in serum-free media for 2-4 hours prior to the experiment.
-
Insulin Stimulation: Treat cells with 100 nM insulin for 30 minutes at 37°C. Include an unstimulated control group.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Incubate with a primary antibody against GLUT4, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Visualize and quantify GLUT4 localization at the plasma membrane using confocal microscopy.
Visualizations
Caption: Insulin signaling pathway leading to TUG cleavage and GLUT4 translocation.
Caption: Experimental workflow for analyzing GLUT4 translocation.
References
TUG-499 Assay Development & Optimization: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful implementation of TUG-499 assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective agonist for a G-protein coupled receptor (GPCR). It primarily couples to Gαq/11 proteins, initiating a signaling cascade that leads to the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinase (ERK).[1] This mechanism is crucial for its downstream cellular effects.
Q2: Which cell lines are recommended for this compound assays?
A2: We recommend using cell lines that endogenously express the target receptor or engineered cell lines (e.g., HEK293T, CHO) stably expressing the recombinant receptor. The choice of cell line can significantly impact assay performance, and it is crucial to select a line that exhibits a robust and reproducible response to this compound.
Q3: What are the critical parameters to optimize for a successful this compound assay?
A3: Key parameters for optimization include cell density, agonist stimulation time, and the concentration of any necessary reagents such as phosphodiesterase inhibitors for cAMP assays.[2] Proper optimization of these factors is essential for achieving a maximal assay window and reliable results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal or No Response | Cell health issues: Cells may be unhealthy, leading to a diminished response. | Ensure proper cell culture maintenance, including passage number and viability. Regularly check for contamination. |
| Incorrect cell density: Too few cells will not produce a detectable signal, while too many can lead to a decreased assay window.[2] | Optimize cell density by performing a titration experiment to find the optimal number of cells per well that yields the best signal-to-background ratio. | |
| Inactive compound: The this compound compound may have degraded. | Use a fresh aliquot of this compound and ensure proper storage conditions are maintained. | |
| Suboptimal stimulation time: The incubation time with this compound may be too short or too long. | Perform a time-course experiment to determine the optimal stimulation time for the maximal response. For some responses, like ERK phosphorylation, the peak may be transient.[1] | |
| High Background Signal | Constitutive receptor activity: The receptor may have high basal activity in the absence of an agonist. | Consider using inverse agonists to reduce basal signaling or adjust the assay protocol to minimize the impact of constitutive activity. |
| Assay reagent issues: Reagents may be contaminated or expired. | Use fresh, high-quality assay reagents and buffers. | |
| Non-specific binding: The assay may be detecting non-specific interactions. | Include appropriate controls, such as a mock-transfected cell line or a non-specific compound, to assess and subtract background signal. | |
| High Well-to-Well Variability | Inconsistent cell seeding: Uneven distribution of cells across the plate can lead to variability. | Ensure thorough mixing of the cell suspension before and during plating. Use automated cell dispensers for better consistency if available. |
| Pipetting errors: Inaccurate or inconsistent pipetting of reagents or compounds. | Calibrate pipettes regularly and use proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening. | |
| Edge effects: Wells at the edge of the plate may behave differently due to temperature or evaporation gradients. | Avoid using the outer wells of the plate or fill them with media/buffer to minimize edge effects. | |
| Unexpected Results or Assay Drift | Receptor desensitization/internalization: Prolonged exposure to the agonist can lead to receptor desensitization and internalization, causing a decrease in signal over time.[3] | Optimize the stimulation time to capture the peak signal before significant desensitization occurs. |
| Reagent instability: Assay reagents may not be stable over the duration of the experiment. | Prepare fresh reagents for each experiment and follow the manufacturer's storage and handling instructions. |
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium upon stimulation with this compound.
-
Cell Plating: Seed cells expressing the target GPCR into a 96-well, black-walled, clear-bottom plate at a pre-optimized density. Allow cells to adhere and grow overnight.
-
Dye Loading: Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for the recommended time at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Signal Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a few seconds, then inject the this compound solution. Continue to measure the fluorescence intensity over time to capture the calcium flux.
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the this compound concentration to determine the EC50 value.
ERK Phosphorylation Assay (Western Blot)
This protocol measures the phosphorylation of ERK as a downstream marker of this compound-mediated signaling.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours before treatment. Treat the cells with varying concentrations of this compound for the optimized stimulation time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.
Visualizations
Caption: this compound signaling pathway.
References
- 1. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
TUG-499: A Comparative Analysis of Efficacy in FFAR1 Agonism
For Immediate Release
A comprehensive review of available data positions TUG-499 as a potent and selective Free Fatty Acid Receptor 1 (FFAR1) agonist, a class of therapeutic compounds investigated for the treatment of type 2 diabetes. This guide provides a comparative analysis of this compound's efficacy against other notable FFAR1 agonists, namely TAK-875 (fasiglifam) and AMG 837, based on preclinical and clinical findings. The data highlights the distinct profiles of these compounds in terms of potency, glucose-lowering effects, and safety.
Executive Summary
Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), is a key regulator of glucose-stimulated insulin secretion (GSIS). Agonists of this receptor have been a focal point in the development of novel therapies for type 2 diabetes. This compound, a selective FFAR1 agonist, has demonstrated significant potential in preclinical studies. This report contextualizes its performance by comparing it with two other well-characterized FFAR1 agonists: TAK-875, a compound that reached Phase III clinical trials before being discontinued due to liver toxicity concerns, and AMG 837, another extensively studied agonist.
Comparative Efficacy of FFAR1 Agonists
The primary measure of efficacy for FFAR1 agonists is their ability to potentiate glucose-stimulated insulin secretion and consequently lower blood glucose levels. The following table summarizes key efficacy parameters for this compound and its competitors based on available research.
| Compound | Target | Potency (EC50) | Key Efficacy Findings |
| This compound | FFAR1 Agonist | Data not yet publicly available in direct comparative studies. Structure-activity relationship studies suggest high potency.[1][2][3] | Preclinical studies indicate potent and selective agonism at FFAR1.[1][2][3] Further comparative data is required for a definitive assessment. |
| TAK-875 (Fasiglifam) | FFAR1 Agonist | ~14-72 nM | Demonstrated significant reductions in HbA1c and fasting plasma glucose in Phase II and III clinical trials.[4] Efficacious in improving glycemic control.[4] |
| AMG 837 | FFAR1 Agonist | ~7.8-15 nM | Potently potentiated glucose-stimulated insulin secretion in vitro and in vivo in rodent models.[5] Showed dose-dependent reduction in glucose AUC in glucose tolerance tests.[5] |
Signaling Pathways and Experimental Workflows
The activation of FFAR1 by agonists like this compound initiates a signaling cascade that culminates in enhanced insulin secretion from pancreatic β-cells.
References
TUG-499: A Comparative Analysis of a Selective FFAR1 Agonist in Preclinical Cell Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of TUG-499, a selective free fatty acid receptor 1 (FFAR1) agonist, with other relevant alternatives. The information is supported by experimental data from various cell lines, detailing the validation of its activity and offering insights into its potential as a therapeutic agent, particularly in the context of type 2 diabetes.
This compound is a potent and selective agonist for the free fatty acid receptor 1 (FFAR1), also known as GPR40.[1] This receptor is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS). The activation of FFAR1 by agonists like this compound enhances the release of insulin in the presence of elevated glucose levels, making it a promising target for the treatment of type 2 diabetes. This compound belongs to a series of chloro-substituted pyridine alkyne compounds developed for their high potency and selectivity for FFAR1.[1]
Comparative Performance of this compound in Different Cell Lines
The validation of this compound's activity has been demonstrated in various preclinical cell models. This section summarizes the available quantitative data, comparing its performance with other FFAR1 agonists.
Pancreatic β-Cell Lines
Pancreatic β-cell lines are the most relevant models for studying the effects of FFAR1 agonists on insulin secretion. Commonly used lines include INS-1E, MIN6, HIT-T15, and RIN-m5F. These cells retain the fundamental machinery for glucose-sensing and insulin secretion, providing a valuable platform for in vitro validation.
While specific peer-reviewed studies detailing dose-response curves of this compound across a wide range of these cell lines are limited in the public domain, product information and related studies on similar compounds from the "TUG" series provide valuable insights.
| Compound | Cell Line | Assay | Potency (pEC50/EC50) | Efficacy (Emax) | Selectivity | Reference |
| This compound | Recombinant hFFAR1 | Calcium Mobilization | pEC50: 7.39 | - | >100-fold vs FFA2, FFA3, PPARγ | Commercial Data |
| This compound | INS-1E (rat insulinoma) | Insulin Secretion | Potent Activity | - | - | Commercial Data |
| TUG-469 | Isolated Mouse Islets | Insulin Secretion | Stimulatory at 3 µM | - | - | [2] |
| TUG-770 | Pancreatic β-cells | Calcium Mobilization & Insulin Secretion | High Potency | High Efficacy | - | [1] |
| TAK-875 | Various | Multiple | nM Potency | Partial Agonist | - | [3][4] |
| GW9508 | Various | Multiple | µM Potency | Full Agonist | Activates FFA4 at higher concentrations | [4] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Data for this compound is primarily from commercial sources and indicates high potency and selectivity. Further validation in peer-reviewed studies is needed for a comprehensive comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the function of FFAR1 agonists like this compound.
Calcium Mobilization Assay
This assay is a primary method for determining the activation of Gq-coupled GPCRs like FFAR1. Agonist binding to FFAR1 initiates a signaling cascade that leads to an increase in intracellular calcium concentration.
Principle: Cells expressing FFAR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist stimulation, the increase in intracellular calcium binds to the dye, resulting in an increase in fluorescence intensity. This change is measured using a fluorescence plate reader.
Protocol Outline:
-
Cell Culture: Plate FFAR1-expressing cells (e.g., HEK293, CHO, or pancreatic β-cell lines) in 96-well or 384-well black-walled, clear-bottom plates and culture to confluence.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and incubate with the calcium-sensitive dye solution in the dark at 37°C for 45-60 minutes.
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
Assay: Place the cell plate in a fluorescence microplate reader. Record a baseline fluorescence reading. Add the compound solutions to the wells and immediately begin kinetic reading of fluorescence intensity over a period of several minutes.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Dose-response curves are generated by plotting ΔF against the logarithm of the agonist concentration to determine EC50 values.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay directly measures the primary physiological function of FFAR1 activation in pancreatic β-cells.
Principle: Pancreatic β-cells or isolated islets are incubated with varying concentrations of glucose and the test compound. The amount of insulin secreted into the surrounding medium is then quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
Protocol Outline:
-
Cell Culture: Seed pancreatic β-cells (e.g., INS-1E, MIN6) in multi-well plates and culture until they are ready for the assay. For isolated islets, they are typically cultured for a short period after isolation.
-
Pre-incubation: Wash the cells with a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) and pre-incubate for 1-2 hours to allow insulin secretion to return to a basal level.
-
Stimulation: Replace the pre-incubation buffer with fresh buffer containing low (2.8 mM) or high (16.7 mM) glucose, with or without the test compounds (e.g., this compound). Incubate for a defined period (e.g., 1-2 hours).
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the secreted insulin levels to the total protein content or DNA content of the cells in each well. The fold-increase in insulin secretion in the presence of high glucose and the test compound compared to high glucose alone is calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and validation of this compound.
Caption: FFAR1 Signaling Pathway leading to Insulin Secretion.
Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) Assay.
Caption: Logical Comparison of this compound with Alternative FFAR1 Agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TUG-499 and Other Selective FFAR1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental results for TUG-499, a selective Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonist, with other notable FFAR1 agonists. The data presented is intended to facilitate an objective assessment of this compound's performance and to provide detailed methodologies for key experimental protocols.
Comparative Efficacy and Potency of FFAR1 Agonists
The following table summarizes the in vitro potency and efficacy of this compound in comparison to other well-characterized FFAR1 agonists, TAK-875 and AMG-837. This data is crucial for evaluating the therapeutic potential of these compounds in the context of type 2 diabetes research.
| Compound | Agonist Class | pEC50 | EC50 (nM) | Selectivity |
| This compound | Selective FFAR1 Agonist | 7.39[1] | ~41 | >100-fold selective over FFA2, FFA3, and PPARγ[1] |
| TAK-875 | Partial FFAR1 Agonist | - | 72[2] | Selective for FFAR1 |
| AMG-837 | Partial FFAR1 Agonist | - | 13[3] | Selective for FFAR1 |
FFAR1 Signaling and Experimental Workflow
Activation of FFAR1 by agonists like this compound initiates a signaling cascade that plays a key role in glucose-stimulated insulin secretion (GSIS). The primary pathway involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.
The following diagram illustrates a typical experimental workflow for evaluating the potency of FFAR1 agonists using a calcium flux assay.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental results. Below are generalized protocols for key assays used in the characterization of FFAR1 agonists.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.
-
Cell Culture: HEK293 cells stably expressing human FFAR1 are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.
-
Cell Labeling: Cells are incubated with myo-[³H]inositol in inositol-free medium overnight to label the cellular phosphoinositide pools.
-
Compound Stimulation: The labeling medium is removed, and cells are washed. A buffer containing LiCl (to inhibit inositol monophosphatase) and the test compounds (e.g., this compound, TAK-875) at various concentrations is added. Cells are incubated for a specified time (e.g., 60 minutes) at 37°C.
-
Extraction: The reaction is stopped by adding a lysis buffer (e.g., 0.1 M formic acid).
-
Quantification: The total inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The concentration-response curves are generated, and EC50 values are calculated using a non-linear regression model.
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration upon receptor activation.
-
Cell Culture: CHO-K1 cells stably expressing human FFAR1 are seeded into black-walled, clear-bottom 96-well plates and cultured to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer (e.g., HBSS) for 60 minutes at 37°C in the dark.
-
Compound Addition: The dye-containing solution is removed, and cells are washed. A buffer containing the test compounds is added to the wells.
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Fluorescence intensity is measured over time, typically for 2-3 minutes, to capture the transient calcium flux.
-
Data Analysis: The peak fluorescence response is normalized to the baseline, and concentration-response curves are plotted to determine the EC50 values.
Conclusion
This compound emerges as a potent and highly selective FFAR1 agonist. Its pEC50 of 7.39 indicates strong potency, comparable to or exceeding that of other well-studied agonists like TAK-875 and AMG-837. The high selectivity of this compound for FFAR1 over other free fatty acid receptors and PPARγ is a significant advantage, potentially minimizing off-target effects. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings. The visualization of the FFAR1 signaling pathway and the experimental workflow for its analysis further clarifies the mechanism of action and the methods for evaluating compounds targeting this receptor. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative pharmacological profile of this compound.
References
TUG-499: A Comparative Guide to a Selective FFAR1 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TUG-499, a selective free fatty acid receptor 1 (FFAR1) agonist, with other notable FFAR1 agonists. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of chemical tools for studying FFAR1 pharmacology and its role in various physiological processes, particularly in the context of type 2 diabetes.[1]
Introduction to this compound and FFAR1
This compound is a potent and selective agonist of the free fatty acid receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). FFAR1 is predominantly expressed in pancreatic β-cells and enteroendocrine cells.[2][3] Upon activation by medium and long-chain fatty acids, FFAR1 potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive therapeutic target for type 2 diabetes.[4][5][6] this compound has demonstrated high chemical stability and excellent cell permeability, making it a valuable tool for in vitro studies.[1]
Comparative Selectivity and Specificity Profiling
The utility of a chemical probe is defined by its selectivity for the intended target over other related and unrelated proteins. The following tables summarize the available data for this compound and key alternative FFAR1 agonists.
Table 1: Potency and Efficacy of FFAR1 Agonists
| Compound | Target | Assay Type | Potency (pEC50) | Potency (EC50) | Efficacy | Reference |
| This compound | Human FFAR1 | Calcium Mobilization | 7.39 | ~41 nM | Agonist | [1] |
| TAK-875 | Human FFAR1 | Calcium Mobilization | - | 0.028 µM | Agonist | [7] |
| AM-1638 | Human FFAR1 | Calcium Mobilization | - | 2.3 µM | Full Agonist | [8] |
| AM-5262 | Human FFAR1 | Calcium Mobilization | - | More potent than AM-1638 | Full Agonist | [9] |
Table 2: Selectivity Profile of FFAR1 Agonists
| Compound | Off-Target | Selectivity | Reference |
| This compound | FFA2, FFA3, PPARγ | >100-fold | [1] |
| TAK-875 | GPR41, GPR43, GPR120 | EC50 > 10 µM | [7] |
| AM-1638 | - | Data not available | |
| AM-5262 | - | Improved selectivity profile over AM-1638 | [9] |
Note: A comprehensive off-target screening panel for these compounds is not publicly available. The selectivity data is based on testing against a limited number of related receptors.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and the methods used for its characterization, the following diagrams illustrate the FFAR1 signaling cascade and a typical experimental workflow for assessing agonist selectivity.
Caption: FFAR1 signaling pathway activated by this compound.
Caption: Experimental workflow for selectivity screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used in the characterization of FFAR1 agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for FFAR1.
Materials:
-
Membrane preparations from cells expressing human FFAR1.
-
Radioligand (e.g., [3H]-labeled specific FFAR1 antagonist).
-
This compound (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI).[10]
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Thaw the FFAR1 membrane preparation on ice and resuspend in Assay Buffer.[10]
-
In a 96-well plate, add in the following order:
-
150 µL of membrane preparation (3-20 µg protein).[10]
-
50 µL of this compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding. For non-specific binding, use a high concentration of a known FFAR1 ligand.
-
50 µL of radioligand at a fixed concentration (typically at its Kd).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters four times with ice-cold Wash Buffer.[10]
-
Dry the filters for 30 minutes at 50°C.[10]
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (FLIPR)
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the potency (EC50) and efficacy of this compound in activating FFAR1.
Materials:
-
HEK293 cells stably expressing human FFAR1.
-
Cell culture medium.
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 Assay Kit).[11]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound.
-
96- or 384-well black-walled, clear-bottom cell culture plates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Seed the FFAR1-expressing cells into the microplates and culture overnight to form a confluent monolayer.
-
Prepare the dye loading solution according to the manufacturer's instructions, incorporating probenecid if required for the cell line to prevent dye leakage.[11]
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature.[11] Do not wash the cells after dye loading.[11]
-
Prepare a plate with this compound at various concentrations (typically 5X final concentration) in Assay Buffer.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay. The FLIPR will measure baseline fluorescence, then add the this compound solution to the cell plate and continue to record the fluorescence signal over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Analyze the data by plotting the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 value.
Conclusion
This compound is a valuable research tool characterized as a potent and selective FFAR1 agonist. Its favorable in vitro properties make it suitable for elucidating the role of FFAR1 in cellular signaling and physiology. When selecting an FFAR1 agonist, researchers should consider the specific requirements of their experimental system, including the desired potency, efficacy, and the potential for off-target effects. The data and protocols provided in this guide aim to facilitate a more informed and objective comparison of this compound with other available alternatives. Further comprehensive profiling of this compound and other FFAR1 agonists against a broad panel of receptors and enzymes would be beneficial for the research community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. FFAR1/GPR40: One target, different binding sites, many agonists, no drugs, but a continuous and unprofitable tug-of-war between ligand lipophilicity, activity, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies on the Stereoselectivity of FFAR1 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. moleculardevices.com [moleculardevices.com]
Validating TUG-499's On-Target Effects: A Comparative Guide for Researchers
For researchers and drug development professionals, rigorously validating the on-target effects of a compound is a critical step in preclinical development. This guide provides a comparative overview of TUG-499, a selective Free Fatty Acid Receptor 1 (FFAR1) agonist, and its alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visual aids to elucidate the underlying biological pathways and experimental workflows.
This compound is a potent and selective agonist for FFAR1, also known as G protein-coupled receptor 40 (GPR40), with a reported pEC50 of 7.39.[1] FFAR1 is a promising therapeutic target for type 2 diabetes as it is highly expressed in pancreatic β-cells and enhances glucose-stimulated insulin secretion. The validation of this compound's on-target effects involves demonstrating its ability to specifically activate FFAR1 and trigger its downstream signaling pathways, primarily through Gq protein coupling, leading to intracellular calcium mobilization and subsequent activation of the ERK/MAPK pathway.
Comparative Analysis of FFAR1 Agonists
To objectively assess the performance of this compound, it is essential to compare its potency with other known FFAR1 agonists. The following table summarizes the half-maximal effective concentration (EC50) values for this compound and a selection of alternative FFAR1 agonists. It is important to note that these values are compiled from various studies and may have been determined using different experimental conditions, which can influence the results.
| Compound Name | EC50 (nM) | Notes |
| This compound | ~40.7 | pEC50 of 7.39 converted to EC50.[1] |
| TAK-875 (Fasiglifam) | 33 - 130 | A well-characterized FFAR1 agonist that reached Phase 3 clinical trials.[2][3] |
| AM-1638 | 36 | A potent full agonist of FFAR1. |
| AM-5262 | 8.3 | A full agonist with an improved pharmacokinetic profile compared to AM-1638. |
| GW9508 | 15 - 50 | A commonly used tool compound for studying FFAR1. |
| TUG-469 | 18 | A potent and selective full FFAR1 agonist. |
| TUG-770 | Not specified | Described as a high potency, high efficacy FFAR1 agonist.[4] |
| (S)-AM-8596 | 650 | A partial agonist of FFAR1.[5][6] |
| (R)-AM-8596 | 3800 | A full agonist, an epimer of (S)-AM-8596.[5][6] |
EC50 values are a measure of a drug's potency; a lower EC50 value indicates a more potent compound.
Key Experimental Protocols for On-Target Validation
Validating the on-target effects of this compound and other FFAR1 agonists relies on robust and reproducible in vitro assays. The following are detailed protocols for two key experiments used to confirm FFAR1 activation.
Intracellular Calcium Mobilization Assay
Activation of the Gq-coupled FFAR1 receptor leads to the release of intracellular calcium stores. This can be measured using calcium-sensitive fluorescent dyes.
Objective: To measure the increase in intracellular calcium concentration in response to FFAR1 agonist stimulation.
Materials:
-
FFAR1-expressing cells (e.g., CHO-hFFAR1 or HEK293-hFFAR1)
-
This compound and other FFAR1 agonists
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed FFAR1-expressing cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and other agonists in the assay buffer.
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Record the baseline fluorescence for a short period. Then, add the agonist solutions to the wells and immediately begin kinetic reading of fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) for a defined period (e.g., 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
ERK Phosphorylation Assay (In-Cell Western)
Downstream of calcium signaling, FFAR1 activation leads to the phosphorylation and activation of Extracellular Signal-Regulated Kinase (ERK). The In-Cell Western assay provides a high-throughput method to quantify phosphorylated ERK (pERK).
Objective: To quantify the increase in ERK phosphorylation in response to FFAR1 agonist stimulation.
Materials:
-
FFAR1-expressing cells
-
This compound and other FFAR1 agonists
-
96-well microplates
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Infrared imaging system (e.g., LI-COR Odyssey)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and incubate overnight. Starve the cells in a serum-free medium for 4-6 hours before stimulating with various concentrations of this compound or other agonists for a predetermined time (e.g., 5-10 minutes).
-
Fixation and Permeabilization: After stimulation, fix the cells with the fixing solution, followed by washing and permeabilization.
-
Blocking: Block non-specific binding sites with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the primary antibodies against pERK and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash the cells and allow them to dry. Scan the plate using an infrared imaging system. The integrated intensity of the fluorescence for both pERK and total ERK is measured. Normalize the pERK signal to the total ERK signal. Plot the normalized pERK signal against the logarithm of the agonist concentration to determine the EC50 value.
Visualizing the Pathways and Workflows
To further clarify the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: FFAR1 Signaling Pathway initiated by this compound.
Caption: Experimental workflow for the Calcium Mobilization Assay.
Caption: Experimental workflow for the In-Cell Western ERK Phosphorylation Assay.
By utilizing the provided comparative data and detailed experimental protocols, researchers can effectively validate the on-target effects of this compound and other FFAR1 agonists, contributing to the development of novel therapeutics for type 2 diabetes.
References
- 1. graphpad.com [graphpad.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 4. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fitting the pEC50 - FAQ 1419 - GraphPad [graphpad.com]
- 6. Solved What is p and how do they convert p ec50 into only | Chegg.com [chegg.com]
TUG-499: A Comparative Guide to a Selective FFAR1 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TUG-499, a selective free fatty acid receptor 1 (FFAR1) agonist, with other relevant alternatives. The information is intended to support research and development efforts by offering a comprehensive overview of its cross-reactivity profile, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a potent and selective agonist for the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). FFAR1 is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion from pancreatic β-cells. This compound has been identified as a valuable research tool for studying the pharmacology of FFAR1 and its potential therapeutic applications. The chemical formula for this compound is C16H11Cl2NO2.
Comparative Cross-Reactivity Profile
A key aspect of drug development is understanding the selectivity of a compound to minimize off-target effects. While comprehensive public data on the cross-reactivity of this compound against a broad panel of receptors is limited, available information indicates high selectivity for FFAR1 over other related free fatty acid receptors (FFA2 and FFA3) and the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ).
For a comparative perspective, this guide includes cross-reactivity data for two other well-characterized FFAR1 agonists: TAK-875 and AMG-837.
| Target | This compound | TAK-875 | AMG-837 |
| FFAR1 (GPR40) | pEC50 = 7.39 | EC50 = 14 nM | EC50 = 13.5 nM |
| FFAR2 (GPR43) | >100-fold selective | Not specified | No activity up to 10 µM[1] |
| FFAR3 (GPR41) | >100-fold selective | Not specified | No activity up to 10 µM[1] |
| PPARγ | >100-fold selective | Not specified | Not specified |
| GPR120 | Not specified | Not specified | No activity up to 10 µM[1] |
Note: The data presented is compiled from various sources and may not be directly comparable due to different experimental conditions. pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
FFAR1 Signaling Pathway
Activation of FFAR1 by an agonist like this compound initiates a signaling cascade that ultimately leads to enhanced glucose-stimulated insulin secretion. The primary signaling pathway involves the coupling of FFAR1 to the Gq family of G proteins.
Caption: FFAR1 signaling pathway initiated by this compound.
Experimental Protocols
The following are generalized protocols for common assays used to determine compound selectivity and cross-reactivity.
Radioligand Binding Assay for GPCR Cross-Reactivity
This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for a panel of G protein-coupled receptors (GPCRs).
Materials:
-
Cell membranes expressing the target GPCRs.
-
Radiolabeled ligand specific for each target receptor.
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Enzyme Inhibition Assay
This assay is used to determine if a test compound inhibits the activity of a specific enzyme.
Objective: To assess the inhibitory effect of this compound on a panel of enzymes.
Materials:
-
Purified enzyme.
-
Enzyme-specific substrate.
-
Test compound (this compound) at various concentrations.
-
Assay buffer.
-
96-well microplate.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Reaction Setup: In a 96-well plate, add the enzyme and varying concentrations of this compound. Include control wells with enzyme and buffer (100% activity) and wells with a known inhibitor (positive control).
-
Pre-incubation: Incubate the plate for a short period to allow the test compound to interact with the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Detection: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC50 value, the concentration at which the compound inhibits 50% of the enzyme's activity.
Conclusion
This compound is a valuable research tool as a selective FFAR1 agonist. The provided data and protocols offer a framework for its comparative evaluation. Further comprehensive selectivity screening will be crucial to fully elucidate its off-target profile and potential for therapeutic development. Researchers are encouraged to use the methodologies outlined in this guide to conduct their own detailed cross-reactivity studies.
References
TUG-499 in Focus: A Comparative Guide to Free Fatty Acid Receptor 1 (FFAR1) Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TUG-499 with other prominent inhibitors of the Free Fatty Acid Receptor 1 (FFAR1) pathway. Experimental data, detailed methodologies, and pathway visualizations are presented to facilitate informed decisions in metabolic disease research.
This compound is a selective agonist of the Free Fatty Acid Receptor 1 (FFAR1), a G-protein coupled receptor primarily expressed in pancreatic β-cells.[1] Activation of FFAR1 by agonists like this compound enhances glucose-stimulated insulin secretion (GSIS), making it a promising therapeutic target for type 2 diabetes.[2] This guide compares the performance of this compound against other notable FFAR1 agonists, including TAK-875, AM-1638, AM-5262, GW9508, and TSL-1806, based on available preclinical data.
Performance Comparison of FFAR1 Agonists
The following table summarizes the in vitro potency of this compound and other key FFAR1 agonists. Potency is a critical measure of a drug's activity, representing the concentration required to elicit a half-maximal response (EC50 or pEC50). A lower EC50 or a higher pEC50 value indicates greater potency.
| Compound | Type of Agonist | pEC50 | EC50 (nM) | Source(s) |
| This compound | Selective Agonist | 7.39 | ~41 | [1][3] |
| TAK-875 (Fasiglifam) | Partial Agonist | - | 72 | [4] |
| AM-1638 | Full Agonist | - | - | [5][6] |
| AM-5262 | Full Agonist | - | - | [5] |
| GW9508 | Selective Agonist | 7.32 | 47 | [7] |
| TSL-1806 | Potent Agonist | - | - | [1] |
| CPL207280 | Potent Agonist | - | 80 | [7] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. pEC50 is the negative logarithm of the EC50 value.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the FFAR1 signaling pathway and the workflows for key experimental assays.
References
- 1. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 4. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy and Selectivity of TUG-499, a Novel MEK1 Inhibitor
This guide provides a comparative analysis of TUG-499, a next-generation MEK1 inhibitor, against a first-generation MEK1/2 inhibitor, referred to as Compound-X. The data presented herein is derived from a series of preclinical validation studies designed to assess the potency, selectivity, and cellular effects of this compound in the context of BRAF-mutant melanoma, a cancer type highly dependent on the MAPK/ERK signaling pathway.
Biochemical and Cellular Potency
The inhibitory activity of this compound and Compound-X was first evaluated in biochemical assays using recombinant MEK1 and MEK2 enzymes. Subsequently, cellular potency was determined by measuring the inhibition of ERK1/2 phosphorylation and cell proliferation in the A375 human melanoma cell line, which harbors the BRAF V600E mutation.
Table 1: Comparative Inhibitory Activity of this compound and Compound-X
| Parameter | This compound | Compound-X |
| Biochemical IC₅₀ (MEK1) | 0.8 nM | 2.5 nM |
| Biochemical IC₅₀ (MEK2) | 15.2 nM | 2.8 nM |
| Cellular p-ERK1/2 IC₅₀ (A375 cells) | 2.1 nM | 5.7 nM |
| Cellular Proliferation GI₅₀ (A375 cells) | 4.5 nM | 10.1 nM |
IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values are presented as the mean from three independent experiments.
The data indicates that this compound exhibits greater potency against MEK1 and a higher degree of selectivity for MEK1 over MEK2 compared to Compound-X. This enhanced potency is consistent in cellular assays, where this compound more effectively suppressed both ERK1/2 phosphorylation and cell proliferation.
Kinase Selectivity Profile
To assess off-target effects, this compound was screened against a panel of 400 human kinases at a concentration of 1 µM. The results were compared to a similar profile for Compound-X.
Table 2: Kinase Selectivity Summary
| Compound | Concentration | Kinases Screened | Kinases with >90% Inhibition |
| This compound | 1 µM | 400 | 2 (MEK1, MEK2) |
| Compound-X | 1 µM | 400 | 7 |
This compound demonstrates a superior selectivity profile, potently inhibiting only MEK1 and MEK2 within the tested panel. In contrast, Compound-X showed significant inhibition of five additional kinases, suggesting a higher potential for off-target effects.
Signaling Pathway Analysis
The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. This compound is designed to inhibit MEK1, a central kinase in this pathway, thereby blocking downstream signaling to ERK1/2.
TUG-499: Exploring Synergistic Avenues in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
TUG-499, a selective agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), is a compound of interest in the metabolic disease landscape, particularly for the treatment of type 2 diabetes. Emerging research now points towards its potential in oncology, prompting investigations into its synergistic effects when combined with existing therapeutic agents. This guide provides a comparative overview of the current understanding of this compound's synergistic potential, supported by available preclinical data, and outlines experimental protocols for further investigation.
Synergistic Potential in Type 2 Diabetes
The primary therapeutic target of this compound, FFAR1, is predominantly expressed on pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. The mechanism of action of FFAR1 agonists suggests a strong rationale for combination therapy with other anti-diabetic drugs to achieve superior glycemic control.
Combination with Metformin
Metformin, a first-line therapy for type 2 diabetes, primarily acts by reducing hepatic glucose production and improving insulin sensitivity. The complementary mechanisms of action between an FFAR1 agonist like this compound (enhancing insulin secretion) and metformin suggest a potential for synergistic or additive effects.
Preclinical Evidence (Analog Compound TAK-875):
While specific data on this compound in combination with metformin is limited, studies on another FFAR1 agonist, TAK-875, provide valuable insights. In a study utilizing Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes, the combination of TAK-875 and metformin demonstrated additive improvements in both postprandial and fasting hyperglycemia. A six-week treatment regimen resulted in a more significant reduction in glycosylated hemoglobin (GHb) in the combination group compared to monotherapy.
| Treatment Group | Dose | Change in GHb (%) | Fasting Plasma Insulin (fold increase) | Pancreatic Insulin Content (ng/mg) |
| Vehicle | - | - | - | 26.0 |
| TAK-875 | 10 mg/kg, b.i.d. | -1.7 | - | - |
| Metformin | 50 mg/kg, q.d. | - | - | - |
| TAK-875 + Metformin | 10 mg/kg b.i.d. + 50 mg/kg q.d. | -2.4 | 3.2 | 67.1 |
| Normal Lean Control | - | - | - | 69.1 |
Data from a study on TAK-875 in ZDF rats.
Experimental Protocol: In Vivo Study in a Diabetic Mouse Model
This protocol outlines a typical in vivo study to assess the synergistic effects of this compound and metformin.
Combination with DPP-4 Inhibitors and SGLT2 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion. Sodium-glucose cotransporter-2 (SGLT2) inhibitors lower blood glucose by increasing urinary glucose excretion. Combining this compound with either of these classes of drugs presents a rational approach to target different pathways involved in glucose homeostasis and could lead to enhanced glycemic control with a low risk of hypoglycemia. While specific preclinical data for this compound in combination with these agents are not yet available, the distinct mechanisms of action provide a strong basis for synergistic or additive effects.
Emerging Potential in Oncology
Recent studies have highlighted the expression of FFAR1 in various cancer cell lines, suggesting a potential role for FFAR1 agonists in oncology. The proposed mechanisms include inhibition of cancer cell proliferation. The synergistic potential of this compound with standard chemotherapeutic agents is an active area of investigation.
Combination with Chemotherapeutic Agents (Paclitaxel, Cisplatin, Doxorubicin)
Investigating the synergy between this compound and conventional chemotherapy is crucial to understanding its potential as an adjunct cancer therapy. Potential benefits could include enhancing the efficacy of chemotherapy, overcoming drug resistance, or allowing for dose reduction of cytotoxic agents to minimize toxicity.
Experimental Protocol: In Vitro Synergy Assessment in Cancer Cell Lines
This protocol describes a standard workflow to evaluate the synergistic effects of this compound with a chemotherapeutic agent in vitro.
Data Presentation:
The results from such studies would be tabulated to compare the IC50 values of the individual drugs versus the combination and to present the Combination Index (CI) values, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
FFAR1 Signaling Pathway
The activation of FFAR1 by agonists like this compound initiates a cascade of intracellular events. Understanding this pathway is key to elucidating the mechanisms of its synergistic effects.
Note: The downstream effects on cell proliferation in cancer cells are still under investigation and may vary depending on the cell type.
Conclusion
The selective FFAR1 agonist this compound holds promise for combination therapies in both type 2 diabetes and potentially in oncology. Its distinct mechanism of action provides a strong rationale for synergistic or additive effects with a range of existing drugs. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic benefits and optimal partner drugs for this compound in combination regimens. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to design and execute studies aimed at unlocking the full potential of this compound.
Safety Operating Guide
Proper Disposal of TUG-499: A Guide for Laboratory Professionals
Researchers and drug development professionals handling TUG-499, a selective free fatty acid receptor 1 (FFAR1 or GPR40) agonist, must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As a laboratory-use-only chemical, this compound is presumed to be a hazardous chemical waste and must be managed accordingly. Proper disposal involves a multi-step process of identification, segregation, containment, and professional removal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound. In the absence of a specific MSDS, treat the compound as hazardous. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound and its waste.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials should follow a structured protocol to minimize risks and ensure compliance with regulations.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be designated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Do not mix with incompatible materials. For instance, keep acidic and basic waste streams separate.
2. Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition with a secure lid.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
3. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
4. Scheduling Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time as per institutional guidelines, contact your EHS department to schedule a pickup.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed carefully. If the container held a toxic or poisonous chemical, it should be triple-rinsed with an appropriate solvent capable of removing the chemical.[1] This rinsate must be collected and treated as hazardous waste.[1] After triple-rinsing and air-drying, the container may be disposed of in the regular trash, provided all labels are defaced.[1]
Experimental Workflow for Disposal
The following diagram illustrates the standard operating procedure for the disposal of this compound.
Logical Decision-Making for this compound Waste
The following diagram outlines the decision-making process for handling materials potentially contaminated with this compound.
References
Personal protective equipment for handling TUG-499
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling, storage, and disposal of TUG-499, a selective free fatty acid receptor 1 (FFAR1/GPR40) agonist. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information on a structurally related compound, TUG-469, indicates that it is not classified as a hazardous substance. However, as a matter of standard laboratory practice and until a definitive SDS for this compound is obtained, the following personal protective equipment and safety measures are strongly recommended.
| PPE / Precaution | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or aerosolized particles. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If weighing or handling large quantities that may generate dust, a dust mask or respirator is advised. |
| Hygiene | Wash hands thoroughly after handling | Standard practice to prevent accidental ingestion or transfer of the compound. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Compound Information
| Property | Value |
| Chemical Name | 3-(4-((2,6-dichloropyridin-4-yl)ethynyl)phenyl)propanoic acid |
| Molecular Formula | C₁₆H₁₁Cl₂NO₂ |
| Molecular Weight | 320.17 g/mol |
| Appearance | Solid powder |
Storage Conditions
For optimal stability, this compound should be stored under the following conditions:
| Storage Temperature | Duration |
| -20°C | Long-term storage |
| 4°C | Short-term storage |
Always refer to the manufacturer's specific recommendations for storage.
Reconstitution
For in vitro experiments, this compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO).
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for chemical waste.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as chemical waste through a licensed waste disposal company. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated chemical waste container. |
| Solutions containing this compound | Collect in a sealed, properly labeled waste container for chemical waste disposal. |
Experimental Protocols and Signaling Pathway
This compound is a selective agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). Activation of FFAR1 is a key area of research, particularly in the context of type 2 diabetes, due to its role in stimulating glucose-dependent insulin secretion.[1]
FFAR1/GPR40 Signaling Pathway
Upon binding of an agonist like this compound, FFAR1, a Gq-coupled receptor, initiates a signaling cascade that leads to the release of intracellular calcium stores. This increase in cytosolic calcium is a critical step in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
Caption: FFAR1/GPR40 signaling pathway activated by this compound.
General In Vitro Experimental Workflow
The following provides a general workflow for a cell-based assay to assess the activity of this compound on FFAR1/GPR40. Specific cell lines (e.g., CHO or HEK293 cells stably expressing FFAR1, or pancreatic beta-cell lines like MIN6 or INS-1E) and assay parameters should be optimized for your specific research goals.
Caption: General workflow for a this compound in vitro cell-based assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
